SVS-1 peptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C97H183N27O19 |
|---|---|
Molecular Weight |
2031.7 g/mol |
IUPAC Name |
(2S)-1-[(2R)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C97H183N27O19/c1-54(2)72(115-81(127)62(106)34-16-24-44-98)90(136)109-64(36-18-26-46-100)83(129)117-74(56(5)6)92(138)111-67(39-21-29-49-103)85(131)119-77(59(11)12)94(140)113-69(41-23-31-51-105)87(133)121-78(60(13)14)97(143)124-53-33-43-71(124)96(142)123-52-32-42-70(123)88(134)122-79(61(15)125)95(141)114-68(40-22-30-50-104)86(132)120-76(58(9)10)93(139)112-66(38-20-28-48-102)84(130)118-75(57(7)8)91(137)110-65(37-19-27-47-101)82(128)116-73(55(3)4)89(135)108-63(80(107)126)35-17-25-45-99/h54-79,125H,16-53,98-106H2,1-15H3,(H2,107,126)(H,108,135)(H,109,136)(H,110,137)(H,111,138)(H,112,139)(H,113,140)(H,114,141)(H,115,127)(H,116,128)(H,117,129)(H,118,130)(H,119,131)(H,120,132)(H,121,133)(H,122,134)/t61-,62+,63+,64+,65+,66+,67+,68+,69+,70+,71-,72+,73+,74+,75+,76+,77+,78+,79+/m1/s1 |
InChI Key |
KABFJQSBTNRVGD-QIKPBABTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
SVS-1 Peptide: A Technical Guide to its Discovery, Design, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The SVS-1 peptide is a rationally designed, 18-residue anticancer peptide that exhibits selective cytotoxicity towards cancer cells over healthy cells. Its mechanism of action is predicated on a conformational change from a random coil in aqueous solution to an amphiphilic β-hairpin upon interaction with the negatively charged surface of cancer cell membranes. This structural transition facilitates membrane disruption and subsequent cell lysis. This technical guide provides an in-depth overview of the discovery and design principles of SVS-1, detailed experimental protocols for its characterization, and a summary of its activity.
Discovery and Design Principles
The discovery of SVS-1 was rooted in a rational design approach aimed at exploiting the aberrant lipid composition of cancer cell membranes.[1] Unlike healthy cells, which typically present a neutral outer leaflet, cancer cells often expose negatively charged phospholipids, such as phosphatidylserine.[1] This creates an electrostatic potential difference that can be targeted by cationic peptides.
The design of SVS-1 is centered on the principle of environmentally-dependent folding.[2] In aqueous solution, the peptide is designed to be in a disordered, inactive random coil state.[1] Upon encountering the anionic surface of a cancer cell, the peptide undergoes a conformational change to a bioactive, amphiphilic β-hairpin structure.[1][2] This targeted folding is the basis for its selectivity.
The primary sequence of SVS-1 is KVKVKVKVDPLPTKVKVKVK-NH2 .[1] The key design elements are:
-
Alternating Cationic and Hydrophobic Residues: The repetition of lysine (B10760008) (K, cationic) and valine (V, hydrophobic) residues in the two β-strands allows for the formation of a distinct amphiphilic structure upon folding. The lysine side chains engage with the negatively charged membrane, while the valine residues form a hydrophobic face that inserts into the lipid bilayer.[1]
-
β-Turn Sequence: A central DPro-LPro-Thr sequence is incorporated to induce a β-turn, facilitating the hairpin structure. The use of a D-amino acid (DPro) is a common strategy to promote stable turn conformations.
-
Structure-Activity Relationship: A control peptide, SVS-2, was designed to probe the importance of the folded structure. In SVS-2, the alternating pattern of lysine and valine is disrupted, preventing the formation of an amphiphilic β-hairpin. As a result, SVS-2 is non-cytotoxic, demonstrating that the folded structure of SVS-1 is essential for its anticancer activity.[1]
Figure 1: Logical relationship of SVS-1's environment-dependent conformational change.
Mechanism of Action
The anticancer activity of SVS-1 is initiated by electrostatic interactions between the cationic lysine residues of the peptide and the anionic components of the cancer cell membrane.[1] This interaction triggers the folding of SVS-1 into its amphiphilic β-hairpin conformation.[2] The hydrophobic face of the hairpin then inserts into the lipid bilayer, leading to membrane disruption and the formation of pores, ultimately causing cell death.[2] Unlike some antimicrobial peptides, SVS-1's cytotoxic effect does not require full neutralization of the membrane's surface charge.[1]
Figure 2: Signaling pathway of SVS-1's mechanism of action.
Quantitative Data
The following tables summarize the reported activity of the this compound.
Table 1: Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µM) |
| A549 | Lung Carcinoma | 4.9 ± 0.6 |
| KB | Epidermal Carcinoma | 8.1 ± 0.8 |
| MCF-7 | Breast Carcinoma | 7.2 ± 0.5 |
| MDA-MB-436 | Breast Carcinoma | 6.5 ± 0.7 |
| HUVEC | Human Umbilical Vein Endothelial Cells | 36.1 ± 4.0 |
Data sourced from Sinthuvanich et al., 2012.[2]
Table 2: Hemolytic Activity of this compound
| Peptide | HC50 (µM) |
| SVS-1 | > 1000 |
HC50 is the concentration of peptide that causes 50% hemolysis of human red blood cells. Data sourced from Sinthuvanich et al., 2012.[2]
Table 3: Partition Coefficients of SVS-1 and SVS-2
| Peptide | Partition Coefficient (Kp) with POPC:POPS (40:60) LUVs |
| SVS-1 | 224.90 ± 9.92 |
| SVS-2 | 31.98 ± 13.02 |
LUVs: Large Unilamellar Vesicles. POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine. POPS: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine. Data sourced from Gaspar et al., 2012.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of the this compound.
Peptide Synthesis and Purification
-
Synthesis: SVS-1 (KVKVKVKVDPPTKVKVKVK-NH2) is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a rink amide resin.
-
Coupling: Amino acid couplings are performed using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIEA) in a solvent such as N,N-dimethylformamide (DMF).
-
Deprotection: The Fmoc protecting group is removed at each step using a solution of piperidine (B6355638) in DMF.
-
Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) or non-cancerous cells (e.g., HUVEC) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Peptide Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the this compound. Control wells receive medium without the peptide.
-
Incubation: The plates are incubated for 24-72 hours.
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined by plotting cell viability against peptide concentration and fitting the data to a dose-response curve.
Hemolysis Assay
-
Erythrocyte Preparation: Fresh human red blood cells (hRBCs) are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 1-2% (v/v).
-
Peptide Incubation: In a 96-well plate, serial dilutions of the this compound are incubated with the hRBC suspension for 1-3 hours at 37°C.
-
Controls: A negative control (PBS only) and a positive control (a solution that causes 100% hemolysis, such as 1% Triton X-100) are included.
-
Centrifugation: The plate is centrifuged to pellet intact erythrocytes.
-
Hemoglobin Measurement: The supernatant, containing released hemoglobin, is transferred to a new plate, and the absorbance is measured at a wavelength of 450 nm or 540 nm.
-
Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: The this compound is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to a final concentration of 50-100 µM. To study membrane-induced folding, large unilamellar vesicles (LUVs) of desired lipid compositions (e.g., zwitterionic POPC or anionic POPC:POPS) are added to the peptide solution.
-
Spectra Acquisition: CD spectra are recorded using a spectropolarimeter in the far-UV range (typically 190-250 nm) at a controlled temperature (e.g., 25°C).
-
Data Processing: The obtained spectra are corrected by subtracting the spectrum of the buffer (and liposomes, if applicable). The data is typically expressed as mean residue ellipticity.
-
Analysis: The secondary structure content (e.g., α-helix, β-sheet, random coil) is estimated from the shape and magnitude of the CD spectrum. A random coil conformation is characterized by a minimum around 200 nm, while a β-sheet structure shows a minimum around 215-220 nm.
Liposome Leakage Assay
-
Liposome Preparation: LUVs are prepared by extrusion of a lipid film hydrated with a solution containing a fluorescent dye at a self-quenching concentration (e.g., calcein (B42510) or carboxyfluorescein). The lipid composition can be varied to mimic either healthy (e.g., 100% POPC) or cancerous (e.g., POPC:POPS) cell membranes.
-
Purification: The LUVs are purified from non-encapsulated dye using size-exclusion chromatography.
-
Leakage Measurement: The dye-loaded LUVs are placed in a cuvette, and the baseline fluorescence is measured. The this compound is then added to the cuvette at various concentrations.
-
Fluorescence Monitoring: The increase in fluorescence intensity over time is monitored using a fluorometer. Membrane disruption by the peptide causes the dye to leak out and become diluted, resulting in an increase in fluorescence.
-
Maximum Leakage: At the end of the experiment, a detergent (e.g., Triton X-100) is added to lyse all vesicles and determine the maximum fluorescence, which is used for normalization.
-
Calculation: The percentage of leakage is calculated as a function of time and peptide concentration.
Figure 3: General experimental workflow for SVS-1 characterization.
Transmission Electron Microscopy (TEM)
-
Sample Preparation: Cancer cells are treated with the this compound at a concentration near its IC50 value for a defined period.
-
Fixation: The cells are fixed with a solution such as glutaraldehyde (B144438) to preserve their structure.
-
Staining: The fixed cells are stained with a heavy metal salt, such as uranyl acetate (B1210297) or lead citrate, to enhance contrast.
-
Embedding and Sectioning: The cells are dehydrated and embedded in a resin. Ultra-thin sections are then cut using an ultramicrotome.
-
Imaging: The sections are placed on a copper grid and imaged using a transmission electron microscope to visualize the effects of the peptide on the cell membrane and internal structures.
Conclusion
The this compound represents a successful example of rational peptide design for anticancer applications. Its selectivity for cancer cells, driven by an environment-dependent conformational change, and its potent membrane-disrupting activity make it a valuable lead compound for further therapeutic development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of peptide-based drug discovery.
References
An In-depth Technical Guide to the SVS-1 Peptide: Sequence, Mechanism, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the SVS-1 peptide, a promising candidate in the field of anticancer therapeutics. SVS-1 is an 18-residue cationic peptide engineered to selectively target and disrupt the membranes of cancer cells. Its mechanism relies on a conformational change from a random coil to a bioactive β-hairpin structure upon interaction with the electronegative surface of cancer cell membranes. This document details the primary amino acid sequence of SVS-1, summarizes key quantitative data from cytotoxicity and biophysical assays, outlines experimental protocols for its study, and visualizes its mechanism of action and experimental workflows.
This compound: Primary Amino Acid Sequence
The primary amino acid sequence of the this compound is composed of 18 residues with a C-terminal amidation. The sequence is as follows:
KVKVKVKVDPLPTKVKVKVK-NH2 [1]
This sequence is designed to be amphipathic upon folding, with lysine (B10760008) (K) residues providing a positive charge for electrostatic interaction with anionic cell membranes and valine (V) residues forming a hydrophobic face that inserts into the lipid bilayer. The central DPro-Leu-Pro-Thr sequence is crucial for inducing the β-hairpin turn.
Mechanism of Action: A Targeted Approach
SVS-1 is designed to exist in a disordered, inactive state in aqueous solution but folds into a bioactive, amphipathic β-hairpin upon encountering the negatively charged surface of cancer cell membranes[2][3]. This selective folding is the basis of its preferential activity against cancer cells, which typically have a higher concentration of anionic phospholipids (B1166683), such as phosphatidylserine, on their outer leaflet compared to non-cancerous cells[1][3].
The proposed mechanism involves the following steps:
-
Electrostatic Attraction: The positively charged lysine residues of SVS-1 are attracted to the negatively charged cancer cell membrane.
-
Membrane-Induced Folding: This interaction facilitates the folding of the peptide into a stable β-hairpin conformation.
-
Hydrophobic Insertion: The hydrophobic valine-rich face of the folded peptide inserts into the lipid bilayer.
-
Membrane Disruption: This insertion perturbs the membrane integrity, leading to the formation of pores or other defects, ultimately causing cell lysis and death[2][4].
This targeted membrane disruption is a key advantage, as it is a physical mechanism that may be less susceptible to the development of drug resistance compared to therapies targeting specific intracellular pathways.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables summarize the cytotoxic activity and biophysical interactions of the this compound.
Table 1: Cytotoxic Activity of this compound
| Cancer Cell Line | Cell Type | IC50 (µM) |
| A549 | Lung Carcinoma | ~5[1] |
| KB | Epidermal Carcinoma | Data not available in provided search results |
| MCF-7 | Breast Carcinoma | Data not available in provided search results |
| MDA-MB-436 | Breast Carcinoma | Data not available in provided search results |
IC50 values represent the concentration of the peptide required to inhibit the growth of 50% of the cancer cells.
Table 2: Zeta Potential Measurements
| System | Initial Zeta Potential (mV) | Zeta Potential with SVS-1 (mV) |
| POPC:POPS (40:60) LUVs | -16.03 ± 0.38 | -9.79 ± 1.12 (at 200 µM SVS-1)[1] |
| A549 Cells | -14.76 ± 1.49 | Increased towards neutralization with increasing SVS-1 concentration[1] |
Zeta potential measurements indicate the surface charge of the vesicles or cells. The shift towards a more positive potential upon addition of SVS-1 confirms the binding of the cationic peptide to the negatively charged surfaces.
Table 3: Partition Coefficients
| Peptide | Anionic Lipid Bilayer Partition Coefficient (Kp) |
| SVS-1 | 224.90 ± 9.92[1] |
| SVS-2 (inactive control) | 31.98 ± 13.02[1] |
The partition coefficient (Kp) quantifies the interaction between the peptide and the lipid bilayer. A higher Kp value for SVS-1 indicates a stronger interaction with the anionic membrane compared to the inactive control peptide, SVS-2.
Detailed Experimental Protocols
Peptide Synthesis and Purification
While the provided search results do not contain a detailed protocol for the synthesis of SVS-1, peptides of this nature are typically synthesized using solid-phase peptide synthesis (SPPS) on a resin, followed by cleavage from the resin and purification by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are then confirmed by mass spectrometry.
Liposome (B1194612) Leakage Assay
This assay is used to assess the membrane-disrupting capabilities of the this compound.
Objective: To determine if SVS-1 can induce leakage from model lipid vesicles (liposomes).
Methodology:
-
Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared from a mixture of zwitterionic (e.g., POPC) and anionic (e.g., POPS) phospholipids to mimic the charge of non-cancerous and cancerous cell membranes, respectively. A fluorescent dye and its quencher (e.g., calcein (B42510) at a self-quenching concentration) or a luminescent complex like Tb/DPA are encapsulated within the liposomes[2].
-
Assay Procedure:
-
The prepared liposomes are diluted in a buffer solution.
-
The this compound is added to the liposome suspension.
-
The fluorescence or luminescence is monitored over time.
-
-
Data Analysis: An increase in fluorescence (due to the de-quenching of the dye upon release from the liposomes) or a decrease in luminescence (as seen with the Tb/DPA complex) indicates that the peptide has permeabilized the liposome membrane, causing the release of its contents. The percentage of leakage can be calculated relative to a positive control (e.g., addition of a detergent like Triton X-100 to cause 100% leakage).
Caption: Experimental workflow for the liposome leakage assay.
Zeta Potential Analysis
This technique is employed to measure the surface charge of cells or liposomes and how it is affected by the binding of the this compound.
Objective: To quantify the interaction of SVS-1 with model membranes and cancer cells.
Methodology:
-
Sample Preparation: A suspension of LUVs or cancer cells (e.g., A549) is prepared in a suitable buffer.
-
Measurement:
-
The initial zeta potential of the sample is measured using a zeta potential analyzer.
-
Aliquots of the this compound are titrated into the sample.
-
The zeta potential is measured after each addition and incubation period.
-
-
Data Analysis: The change in zeta potential as a function of peptide concentration is plotted. A shift towards a more positive or neutral potential indicates the binding of the cationic this compound to the negatively charged surface of the liposomes or cells.
Caption: Experimental workflow for zeta potential analysis.
Conclusion
The this compound represents a well-characterized example of a rationally designed anticancer peptide. Its selective, membrane-disrupting mechanism of action, driven by a conformational change upon binding to cancer cell membranes, makes it an attractive candidate for further therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the potential of SVS-1 and similar peptides in oncology. Further research into its in vivo efficacy, toxicity, and delivery systems will be crucial for its translation into a clinical setting.
References
- 1. Anticancer Peptide SVS-1: Efficacy Precedes Membrane Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer β-hairpin peptides: membrane-induced folding triggers activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer β-hairpin peptides: membrane-induced folding triggers activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrostatic Interactions of SVS-1 Peptide with Cancer Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective targeting of cancer cells is a primary objective in the development of novel anticancer therapeutics. The SVS-1 peptide, a de novo designed 18-residue cationic peptide, has emerged as a promising candidate due to its ability to preferentially interact with and disrupt the membranes of cancer cells over normal cells. This technical guide provides a comprehensive overview of the core electrostatic interactions that govern the activity of the this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.
The this compound (sequence: KVKVKVKVDPLPTKVKVKVK-NH2) possesses a formal charge of +9 at neutral pH.[1] In aqueous solution, it exists in a random coil conformation, which is biologically inactive.[2][3][4] However, upon encountering the negatively charged surface of a cancer cell membrane, it undergoes a conformational change to a bioactive amphiphilic β-hairpin structure.[1][2][5][6] This folding is a critical step that is driven by electrostatic interactions between the positively charged lysine (B10760008) residues of the peptide and the anionic components of the cancer cell membrane.[1][2][5]
The Role of the Cancer Cell Membrane's Negative Charge
Normal mammalian cell membranes typically exhibit a zwitterionic or neutral charge on their outer leaflet, primarily composed of phospholipids (B1166683) like phosphatidylcholine and sphingomyelin.[2] In contrast, cancer cell membranes often display a net negative charge due to the aberrant externalization of anionic phospholipids, most notably phosphatidylserine (B164497) (PS).[2][7] This difference in surface charge is the key determinant for the selective targeting of SVS-1.[1][2] The peptide's cationic nature leads to a strong electrostatic attraction to the anionic cancer cell membrane, initiating the binding and folding process that ultimately leads to membrane disruption and cell death.[1][2][5][8]
Quantitative Analysis of this compound-Membrane Interactions
The electrostatic interactions and binding affinity of the this compound with model membranes and cancer cells have been quantified using various biophysical techniques. The following tables summarize the key quantitative data.
| Parameter | Cell Line / Model System | Value | Reference |
| Initial Zeta Potential | A549 Lung Carcinoma Cells | -14.76 ± 1.49 mV | [1] |
| Zeta Potential with SVS-1 (at IC50) | A549 Lung Carcinoma Cells | ~ -11 mV | [1] |
| IC50 | A549 Lung Carcinoma Cells | ~ 5 µM | [1] |
Table 1: SVS-1 Interaction with A549 Cancer Cells
| Parameter | Model System | Value | Reference |
| Initial Zeta Potential | POPC:POPS (40:60) LUVs | -16.03 ± 0.38 mV | [1] |
| Zeta Potential with 200 µM SVS-1 | POPC:POPS (40:60) LUVs | -9.79 ± 1.12 mV | [1] |
| Partition Coefficient (Kp) | Anionic Lipid Bilayer | 224.90 ± 9.92 | [1] |
| Partition Coefficient (Kp) of control peptide SVS-2 | Anionic Lipid Bilayer | 31.98 ± 13.02 | [1] |
Table 2: SVS-1 Interaction with Model Lipid Membranes
Mechanism of Action: From Electrostatic Attraction to Membrane Disruption
The interaction of SVS-1 with the cancer cell membrane is a multi-step process that is initiated by electrostatic attraction and culminates in membrane lysis. While the primary mode of action is believed to be membranolytic, some evidence suggests that at sub-lytic concentrations, SVS-1 can translocate into the cytoplasm and nucleus.[9] However, a direct, well-defined signaling pathway has not been elucidated. The predominant mechanism leading to cell death is the physical disruption of the cell membrane. It has been noted that unlike some antimicrobial peptides, SVS-1 does not require full neutralization of the membrane charge to exert its cytotoxic effect.[1][8]
Below is a diagram illustrating the proposed mechanism of SVS-1 action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide step-by-step protocols for key experiments used to characterize the interaction of SVS-1 with cell membranes.
Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
This protocol describes the preparation of model membranes that mimic the lipid composition of cancer cell membranes.
Materials:
-
Phospholipids (e.g., POPC, POPS) in chloroform (B151607)
-
Chloroform
-
Nitrogen gas source
-
Vacuum desiccator
-
Hydration buffer (e.g., HEPES buffer)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, mix the desired phospholipids in chloroform to achieve the target molar ratio (e.g., POPC:POPS 40:60).
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the flask's inner surface.
-
Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.[10]
-
-
Hydration:
-
Add the hydration buffer to the flask containing the dry lipid film. The final lipid concentration is typically around 1-10 mg/mL.
-
Vortex the mixture vigorously to suspend the lipids, creating multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath (above the lipid transition temperature). This helps to increase the lamellarity and encapsulation efficiency.
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).[1]
-
Transfer the MLV suspension to one of the gas-tight syringes and attach it to the extruder. Attach an empty syringe to the other side.
-
Pass the lipid suspension through the membranes by pushing the plunger of the filled syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of LUVs.[1][11]
-
-
Storage:
-
Store the resulting LUV suspension at 4°C. The vesicles are typically stable for a few days.
-
Zeta Potential Measurement
Zeta potential measurements are used to determine the surface charge of cells or liposomes and how it changes upon peptide binding.[12][13][14]
Materials:
-
Zeta potential analyzer
-
Electrode assembly
-
Cell suspension (e.g., A549 cells) or LUV suspension
-
This compound stock solution
-
Appropriate buffer (e.g., low ionic strength buffer like HEPES)
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Rinse the measurement cell and electrodes thoroughly with the buffer.
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Measurement:
-
Transfer the cell or LUV suspension to the measurement cell.
-
Equilibrate the sample to the desired temperature (e.g., 37°C).[1]
-
Measure the initial zeta potential of the sample in the absence of the peptide.
-
Add increasing concentrations of the this compound to the sample, allowing for a brief incubation period (e.g., 30 minutes) after each addition.[1]
-
Measure the zeta potential after each peptide addition.
-
Perform at least three independent measurements for each concentration.
-
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.[15][16]
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
96-well microplates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the peptide dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells and medium (no peptide) as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 24 hours).[1]
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells.
-
Plot the cell viability against the peptide concentration to determine the IC50 value.
-
Conclusion
The electrostatic interaction between the cationic this compound and the anionic surface of cancer cell membranes is the foundational principle governing its selective anticancer activity. This guide has provided a detailed overview of this interaction, supported by quantitative data and comprehensive experimental protocols. The primary mechanism of action is direct membrane disruption following a conformational change of the peptide upon binding, with limited evidence for the involvement of specific intracellular signaling pathways. The methodologies and data presented herein offer a valuable resource for researchers and drug development professionals working to advance our understanding and application of membrane-targeting anticancer peptides.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Anticancer β-hairpin peptides: membrane-induced folding triggers activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Peptide SVS-1: Efficacy Precedes Membrane Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer peptide SVS-1: efficacy precedes membrane neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cancer Cell Surface Induced Peptide Folding Allows Intracellular Translocation of Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avantiresearch.com [avantiresearch.com]
- 11. liposomes.ca [liposomes.ca]
- 12. Using zeta-potential measurements to quantify peptide partition to lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Dual Coating of Liposomes as Encapsulating Matrix of Antimicrobial Peptides: Development and Characterization [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
The Pivotal Role of D-Proline in the Structure and Function of the Anticancer Peptide SVS-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to SVS-1 Peptide
SVS-1 is an 18-residue cationic peptide with the sequence KVKVKVKVDPLPTKVKVKVK-NH2. It was designed to remain largely unstructured and inactive in aqueous solution, thereby minimizing off-target effects.[1][2] However, upon encountering the negatively charged surface of cancer cell membranes, SVS-1 undergoes a conformational change to a bioactive, amphipathic β-hairpin structure.[3][4] This induced folding is driven by electrostatic interactions between the positively charged lysine (B10760008) residues of the peptide and the anionic phospholipids (B1166683), such as phosphatidylserine, which are aberrantly exposed on the outer leaflet of cancer cell membranes.[3] The folded β-hairpin structure then inserts into the membrane, leading to disruption, pore formation, and ultimately, cell death.[5][6]
The Conformational Keystone: D-Proline
The sequence of SVS-1 was rationally designed to include a D-proline-L-proline dipeptide at positions 9 and 10 to act as a β-turn nucleating element. D-amino acids, particularly D-proline, are known to be potent inducers of β-turn conformations in peptides.[1][7][8][9] The fixed dihedral angle of the proline ring constrains the peptide backbone, facilitating the sharp turn required for the two β-strands of the hairpin to fold back on each other. The use of a D-proline at the i+1 position of a β-turn is particularly effective in stabilizing a type II' β-turn, which is a common feature in β-hairpin structures.[1]
To validate the essential role of D-proline, a control peptide, SVS-2, was synthesized with the same amino acid sequence as SVS-1, but with the D-proline at position 9 substituted with a standard L-proline (KVKVKVKVLPLPTKVKVKVK-NH2).[3] As the data presented in the following sections will demonstrate, this single stereochemical change abrogates the peptide's ability to fold into a β-hairpin and, consequently, its anticancer activity.
Quantitative Analysis of D-Proline's Impact
The substitution of D-proline with L-proline in SVS-2 has profound and quantifiable consequences on the peptide's biological activity and membrane interactions.
Cytotoxic and Hemolytic Activity
The anticancer efficacy of SVS-1 and the inactive nature of SVS-2 are clearly demonstrated by their half-maximal inhibitory concentrations (IC50) against various cancer cell lines and their hemolytic activity (HC50) against human red blood cells.
| Peptide | A549 (Lung Carcinoma) IC50 (µM) | KB (Epidermal Carcinoma) IC50 (µM) | MCF-7 (Breast Carcinoma) IC50 (µM) | MDA-MB-436 (Breast Carcinoma) IC50 (µM) | HUVEC (Non-cancerous) IC50 (µM) | Human RBC HC50 (µM) |
| SVS-1 | 4.9 ± 0.6[5] | 8.1 ± 0.8[5] | 7.2 ± 1.1[5] | 6.5 ± 0.9[5] | 36.1 ± 4.0[5] | 80.8 ± 12.8[5] |
| SVS-2 | > 100[5] | > 100[5] | > 100[5] | > 100[5] | Not Reported | > 1000[5] |
Table 1: Comparative cytotoxic and hemolytic activities of SVS-1 and SVS-2. The data clearly shows that SVS-1 is active against a range of cancer cell lines with low micromolar IC50 values, while exhibiting significantly lower toxicity towards non-cancerous HUVEC cells and red blood cells. In stark contrast, SVS-2 shows negligible activity.
Membrane Interaction: Partition Coefficients
The ability of SVS-1 to preferentially interact with and partition into negatively charged membranes is a key aspect of its mechanism. This can be quantified by determining the peptide's partition coefficient (Kp) with model lipid vesicles.
| Peptide | Anionic Lipid Vesicle Partition Coefficient (Kp) |
| SVS-1 | 224.90 ± 9.92[3] |
| SVS-2 | 31.98 ± 13.02[3] |
Table 2: Partition coefficients of SVS-1 and SVS-2 with anionic model lipid vesicles. The significantly higher Kp value for SVS-1 indicates a much stronger interaction with and partitioning into the anionic lipid bilayer compared to SVS-2. This is attributed to the proper folding of SVS-1, which exposes a hydrophobic face for membrane insertion.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the this compound.
Solid-Phase Peptide Synthesis
SVS-1 and SVS-2 peptides are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol:
-
Resin Swelling: The synthesis is initiated on a Rink amide resin, which is swelled in N,N-dimethylformamide (DMF).[10]
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine (B6355638) in DMF.[10]
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and coupled to the deprotected N-terminus of the growing peptide chain.[10] The completion of the coupling reaction can be monitored using a ninhydrin (B49086) (Kaiser) test.[10]
-
Iterative Cycles: The deprotection and coupling steps are repeated for each amino acid in the sequence until the full-length peptide is assembled.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.[10]
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to assess the secondary structure of the this compound in different environments.
Protocol:
-
Sample Preparation: The lyophilized this compound is dissolved in a suitable buffer, such as phosphate-buffered saline (PBS), to a final concentration of approximately 50-100 µM.
-
Liposome (B1194612) Preparation: To mimic the cancer cell membrane, large unilamellar vesicles (LUVs) are prepared with a lipid composition containing anionic phospholipids (e.g., a mixture of POPC and POPS).
-
Spectral Acquisition: CD spectra are recorded on a spectropolarimeter, typically in the far-UV region (190-250 nm). Spectra are acquired for the peptide alone in buffer and in the presence of the LUVs.
-
Data Analysis: The resulting spectra are analyzed to determine the secondary structure content. A random coil conformation in buffer is expected to show a minimum around 198 nm, while a β-sheet structure in the presence of anionic liposomes will exhibit a characteristic minimum around 218 nm.[11]
Cell Viability (MTT) Assay
The cytotoxic effect of the peptides on cancer cells is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5 x 104 cells per well and allowed to adhere overnight.[12]
-
Peptide Treatment: The cells are treated with various concentrations of the SVS-1 or SVS-2 peptide and incubated for a specified period (e.g., 24 hours).[5]
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.[13][14]
-
Formazan (B1609692) Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized MTT solvent, is added to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570-590 nm.[14] Cell viability is calculated as a percentage relative to untreated control cells.
Liposome Leakage Assay
This assay measures the ability of the peptide to disrupt model membranes.
Protocol:
-
Dye Encapsulation: LUVs are prepared in a buffer containing a self-quenching concentration of a fluorescent dye, such as calcein (B42510) or ANTS/DPX.[15][16][17]
-
Removal of External Dye: The external, unencapsulated dye is removed by size-exclusion chromatography.[16]
-
Peptide Addition: The dye-loaded liposomes are placed in a fluorometer, and the baseline fluorescence is measured. The this compound is then added to the liposome suspension.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time. Membrane disruption by the peptide causes the encapsulated dye to leak out and become dequenched, resulting in an increase in fluorescence.[18]
-
Maximum Leakage: Complete leakage is induced at the end of the experiment by adding a detergent like Triton X-100 to determine the maximum fluorescence signal.[16][18] The percentage of leakage is calculated relative to this maximum.
Visualizing the Mechanism of Action
The role of D-proline in the SVS-1 mechanism can be visualized through logical workflows and pathway diagrams.
Figure 1: Logical workflow comparing the action of SVS-1 and SVS-2.
Figure 2: General experimental workflow for SVS-1 characterization.
Conclusion
The inclusion of a D-proline residue at position 9 of the this compound is not a minor modification but rather a critical design element that governs its entire mechanism of action. This single stereochemical alteration enables the peptide to adopt a bioactive β-hairpin conformation upon encountering the cancer cell membrane, a structural prerequisite for its potent and selective anticancer activity. The control peptide, SVS-2, which differs only by the substitution of this D-proline with an L-proline, serves as a powerful testament to this principle, as it is rendered completely inactive. This in-depth understanding of the structure-function relationship, underpinned by robust quantitative data and detailed experimental methodologies, is crucial for the rational design of next-generation peptide-based therapeutics with enhanced efficacy and specificity. The this compound, with its D-proline keystone, stands as a compelling example of how subtle stereochemical changes can be harnessed to create highly effective and targeted anticancer agents.
References
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Peptide SVS-1: Efficacy Precedes Membrane Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer Cell Surface Induced Peptide Folding Allows Intracellular Translocation of Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer β-hairpin peptides: membrane-induced folding triggers activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline-containing beta-turns in peptides and proteins: analysis of structural data on globular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new turn structure for the formation of beta-hairpins in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Going deep into protein secondary structure with synchrotron radiation circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Pore Formation by T3SS Translocators: Liposome Leakage Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide [jove.com]
- 18. Effects of Antibacterial Peptide F1 on Bacterial Liposome Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on the Anticancer Activity of SVS-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechanism of Action: A Fold-Upon-Binding Approach
The anticancer peptide SVS-1 operates through a sophisticated "fold-upon-binding" mechanism that ensures its selective toxicity towards cancer cells. In aqueous solution, SVS-1 exists in a disordered, random coil conformation, which is biologically inactive[1]. However, upon encountering the negatively charged surface of a cancer cell membrane, the peptide undergoes a conformational change, folding into an amphipathic β-hairpin structure[1][2]. This structural transition is a critical prerequisite for its cytotoxic function.
The selectivity of SVS-1 for cancer cells is attributed to the difference in lipid composition of the outer leaflet of the plasma membrane between cancerous and non-cancerous cells. Cancer cells exhibit a higher concentration of negatively charged phospholipids (B1166683), such as phosphatidylserine (B164497) (PS), on their outer surface compared to the largely zwitterionic (electrically neutral) surface of healthy cells. The cationic nature of SVS-1 (formal charge of +9 at neutral pH) facilitates a strong electrostatic attraction to the anionic cancer cell membrane.
Once folded into its bioactive β-hairpin conformation at the membrane interface, SVS-1 disrupts the lipid bilayer, leading to a loss of membrane integrity and subsequent cell lysis. This direct, membranolytic mechanism is rapid and does not rely on intracellular signaling cascades for apoptosis, which distinguishes it from many conventional chemotherapeutic agents.
Quantitative Data on Anticancer Activity
The in vitro efficacy of SVS-1 has been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the peptide's potency, was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after 24 hours of exposure.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 5.0 |
| KB | Epidermal Carcinoma | 4.9 ± 0.6 |
| MCF-7 | Breast Carcinoma | 8.1 ± 0.8 |
| MDA-MB-436 | Breast Carcinoma | 6.5 ± 0.7 |
Table 1: In vitro cytotoxicity of SVS-1 against various human cancer cell lines.
A crucial aspect of any potential anticancer agent is its selectivity for cancer cells over healthy cells. The hemolytic activity of SVS-1, its ability to lyse red blood cells, was assessed as a measure of its cytotoxicity towards non-cancerous cells. SVS-1 exhibits low hemolytic activity, with an HC50 (the concentration required to cause 50% hemolysis) of approximately 85 µM.
The therapeutic index (TI) provides a quantitative measure of a drug's safety and selectivity. It is calculated as the ratio of the toxic dose to the therapeutic dose (HC50/IC50).
| Cell Line | Therapeutic Index (TI) |
| A549 | 17.0 |
| KB | 17.3 |
| MCF-7 | 10.5 |
| MDA-MB-436 | 13.1 |
Table 2: Therapeutic Index of SVS-1 for various human cancer cell lines.
The high therapeutic indices indicate that SVS-1 is significantly more toxic to cancer cells than to red blood cells, underscoring its potential as a selective anticancer agent.
Experimental Protocols
The foundational research on SVS-1 employed several key biophysical and cell-based assays to elucidate its mechanism of action and quantify its activity.
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well and incubated for 4 hours to allow for attachment.
-
Peptide Treatment: SVS-1 is dissolved in deionized water and diluted to various working concentrations. The cells are then treated with these different concentrations of SVS-1 and incubated for 24-72 hours.
-
MTT Addition: 25 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.
-
Solubilization: The culture medium is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the peptide concentration.
Zeta Potential Measurement
Zeta potential measurements are used to determine the surface charge of cells or liposomes and how it changes upon interaction with charged molecules like SVS-1.
-
Sample Preparation: A suspension of cancer cells (e.g., A549 lung carcinoma cells at 2.6 x 10^5 cells/mL) or large unilamellar vesicles (LUVs) of a specific lipid composition is prepared in a suitable buffer.
-
Peptide Titration: Aliquots of SVS-1 are added to the cell or LUV suspension to achieve a range of final peptide concentrations.
-
Incubation: The mixture is incubated for 30 minutes at 37°C to allow for the interaction between the peptide and the membrane surface to reach equilibrium.
-
Measurement: The zeta potential of the suspension is measured using a Zetasizer instrument. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.
-
Data Analysis: The change in zeta potential is plotted as a function of the SVS-1 concentration to assess the extent of peptide binding and charge neutralization on the membrane surface.
Liposome (B1194612) Leakage Assay
This assay directly measures the ability of SVS-1 to permeabilize lipid membranes.
-
Liposome Preparation: LUVs are prepared with a specific lipid composition (e.g., mimicking the anionic surface of cancer cells) and loaded with a fluorescent dye (e.g., calcein) at a self-quenching concentration.
-
Purification: The external, unencapsulated dye is removed by size-exclusion chromatography.
-
Leakage Measurement: The liposome suspension is placed in a fluorometer, and a baseline fluorescence is recorded. SVS-1 is then added to the suspension.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time. If SVS-1 disrupts the liposome membrane, the encapsulated dye will leak out, become diluted, and de-quenched, resulting in an increase in fluorescence.
-
Maximum Leakage: At the end of the experiment, a detergent (e.g., Triton X-100) is added to lyse all liposomes and release all the encapsulated dye, representing 100% leakage.
-
Data Analysis: The percentage of leakage induced by SVS-1 is calculated relative to the maximum leakage.
Signaling Pathways: A Lytic versus Apoptotic Mechanism
The rapid kinetics of cell death induced by SVS-1 are consistent with a membranolytic mechanism rather than a programmed cell death pathway like apoptosis. Apoptosis involves a complex cascade of intracellular signaling events, which typically occur over a longer timescale. While some antimicrobial peptides have been shown to induce apoptosis at sub-lytic concentrations, the primary and dominant mechanism of SVS-1 at its effective concentrations is the physical disruption of the cell membrane.
To date, foundational studies on SVS-1 have not provided evidence for the significant involvement of specific intracellular signaling pathways in its anticancer activity. The focus of the research has been on the initial, critical interaction at the cell surface, which is sufficient to cause cell death.
Conclusion
The foundational research on SVS-1 has established it as a promising anticancer peptide with a well-defined and selective mechanism of action. Its ability to fold into a lytic β-hairpin structure exclusively at the surface of cancer cells provides a strong rationale for its observed potency and high therapeutic index. The primary mechanism of direct membrane disruption circumvents the complex intracellular machinery that can be a source of resistance to conventional chemotherapies. Future research may explore the potential for synergistic effects with other anticancer agents and further refine the peptide's properties for in vivo applications. This guide provides a comprehensive technical overview for researchers and drug development professionals interested in the further investigation and potential clinical translation of SVS-1 and related anticancer peptides.
References
Methodological & Application
Application Notes and Protocols for SVS-1 Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SVS-1 peptide, with the sequence KVKVKVKVDPPTKVKVKVK-NH₂, is a synthetic anticancer peptide designed to selectively target and disrupt the membranes of cancer cells.[1][2][3] Its cationic and amphipathic nature allows it to preferentially interact with the negatively charged components of cancerous cell membranes.[1] In solution, SVS-1 exists as a random coil, but upon encountering a negatively charged surface, it folds into a bioactive β-hairpin structure, leading to membrane disruption and cell death.[1][4] This mechanism of action makes SVS-1 a promising candidate for further investigation in cancer therapeutics.
This document provides a detailed protocol for the chemical synthesis of the this compound using Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC).
This compound Synthesis
The synthesis of the this compound is achieved through a stepwise assembly of amino acids on a solid support, a technique pioneered by Bruce Merrifield.[5] The Fmoc/tBu strategy is employed, which involves the use of the base-labile Fmoc group for temporary Nα-amino protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Fmoc-Rink Amide MBHA resin | 100-200 mesh, ~0.5 mmol/g | Major Biochemicals Supplier |
| Fmoc-protected amino acids | Synthesis Grade | Major Biochemicals Supplier |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Major Chemical Supplier |
| Dichloromethane (DCM) | ACS Grade | Major Chemical Supplier |
| Piperidine (B6355638) | 99.5% | Major Chemical Supplier |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | ≥99.5% | Major Biochemicals Supplier |
| HOBt (Hydroxybenzotriazole) | ≥98.0% | Major Biochemicals Supplier |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Major Chemical Supplier |
| Trifluoroacetic acid (TFA) | 99.5% | Major Chemical Supplier |
| Triisopropylsilane (TIS) | 99% | Major Chemical Supplier |
| Diethyl ether | Anhydrous | Major Chemical Supplier |
| Acetonitrile (ACN) | HPLC Grade | Major Chemical Supplier |
| Water | HPLC Grade | Major Chemical Supplier |
Experimental Protocol: Solid-Phase Peptide Synthesis
The synthesis is performed on a 0.1 mmol scale using a peptide synthesis vessel.
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Confirm coupling completion with a Kaiser test (ninhydrin test).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the SVS-1 sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin extensively with DMF and DCM, then dry under vacuum.
Cleavage and Deprotection
The peptide is cleaved from the resin support, and the side-chain protecting groups are simultaneously removed.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[7][8]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.[8]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum to obtain a powder.
This compound Purification
The crude this compound is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[9] This technique separates the target peptide from impurities based on hydrophobicity.[9]
Materials and Equipment
| Equipment/Material | Specifications |
| Preparative HPLC System | with UV detector |
| C18 RP-HPLC Column | 10 µm particle size, 100 Å pore size |
| Lyophilizer | |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
Experimental Protocol: RP-HPLC Purification
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A.
-
Chromatography:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-65% over 60 minutes) at a flow rate of 10 mL/min.
-
Monitor the elution at 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified this compound as a white, fluffy powder.
Quantitative Data Summary
| Step | Parameter | Expected Result |
| Synthesis | Crude Peptide Yield | 60-80% |
| Crude Peptide Purity (by analytical HPLC) | 50-70% | |
| Purification | Purified Peptide Yield (post-HPLC) | 20-40% (based on crude) |
| Final Peptide Purity (by analytical HPLC) | >95% | |
| Characterization | Molecular Weight (by Mass Spectrometry) | Expected: ~2196.7 g/mol , Observed: Consistent with expected |
Diagrams
Caption: this compound Synthesis and Purification Workflow.
References
- 1. Anticancer Peptide SVS-1: Efficacy Precedes Membrane Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. mdpi.com [mdpi.com]
- 8. Cationic Hydrophobic Peptides with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
Application Notes and Protocols for Circular Dichroism Spectroscopy in the Analysis of SVS-1 Peptide Folding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SVS-1 peptide is a promising anticancer agent designed to selectively target and disrupt the membranes of cancer cells.[1] Its mechanism of action is intrinsically linked to its conformational flexibility. In aqueous solution, SVS-1 exists in a biologically inactive, random coil state. However, upon encountering the negatively charged surface of cancer cell membranes, it undergoes a conformational transition to a bioactive β-hairpin structure. This folding event is critical for its membrane disruption activity and subsequent cancer cell lysis.[1][2]
Circular Dichroism (CD) spectroscopy is a powerful and non-destructive technique for studying the secondary structure of peptides and proteins in solution.[3] By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy provides invaluable insights into the conformational changes of biomolecules, such as the folding of SVS-1 from a random coil to a β-hairpin. This application note provides a detailed protocol for utilizing CD spectroscopy to analyze the folding of the this compound.
Principle of Circular Dichroism Spectroscopy
The amide bonds within the peptide backbone are chiral chromophores that exhibit differential absorption of circularly polarized light. This phenomenon, known as circular dichroism, is highly sensitive to the peptide's secondary structure. The distinct repeating patterns of the peptide backbone in α-helices, β-sheets, and random coils produce characteristic CD spectra in the far-UV region (typically 190-250 nm).[3] The resulting spectrum is a plot of molar ellipticity ([θ]) against wavelength. By analyzing the shape and magnitude of the CD spectrum, one can qualitatively and quantitatively assess the secondary structure content of a peptide.[3][4]
Data Presentation: Quantitative Analysis of SVS-1 Folding
The following table summarizes the characteristic CD spectral data for the this compound in its unfolded (random coil) and folded (β-hairpin) states. This data is essential for monitoring the conformational transition of the peptide.
| Condition | Predominant Secondary Structure | Wavelength of Negative Maximum/Minimum (nm) | Mean Residue Ellipticity [θ] (deg cm²/dmol) at Negative Maximum/Minimum |
| SVS-1 in Buffer (e.g., Phosphate Buffer) | Random Coil | ~198 nm | Approximately -4,000 to -5,000 |
| SVS-1 with Negatively Charged Liposomes (e.g., POPC:POPS) | β-Hairpin | ~215-220 nm | Approximately -10,000 to -15,000 |
Experimental Protocols
This section provides a detailed methodology for analyzing the folding of the this compound using circular dichroism spectroscopy.
Materials and Reagents
-
This compound: Synthesized and purified (>95% purity).
-
Buffer: 10 mM Sodium Phosphate, pH 7.4.
-
Lipids: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS).
-
Solvent for Lipids: Chloroform.
-
Nitrogen Gas: High purity, for purging the CD instrument.
-
Quartz Cuvette: 1 mm path length.
Equipment
-
Circular Dichroism Spectropolarimeter
-
Nitrogen gas supply
-
Water bath or temperature controller
-
Liposome (B1194612) extrusion equipment (e.g., mini-extruder with polycarbonate membranes)
-
Rotary evaporator
-
pH meter
Experimental Workflow
Caption: Experimental workflow for this compound folding analysis using CD spectroscopy.
Detailed Methodologies
1. Preparation of this compound Stock Solution:
-
Dissolve the lyophilized this compound in the desired buffer (e.g., 10 mM Sodium Phosphate, pH 7.4) to a final concentration of approximately 1 mg/mL.
-
Determine the precise peptide concentration using a suitable method, such as UV absorbance at 280 nm if the peptide contains aromatic residues, or a quantitative amino acid analysis.
2. Preparation of Large Unilamellar Vesicles (LUVs):
-
Prepare a lipid mixture of POPC and POPS (e.g., 1:1 molar ratio) in chloroform.
-
Dry the lipid mixture to a thin film using a rotary evaporator.
-
Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the same buffer used for the peptide to a final lipid concentration of 1-5 mg/mL.
-
Create LUVs by extruding the lipid suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
3. CD Spectrometer Setup and Data Acquisition:
-
Turn on the CD spectrometer and purge the system with high-purity nitrogen gas for at least 30 minutes before use.
-
Set the data acquisition parameters. Typical parameters for peptide secondary structure analysis are:
- Wavelength Range: 190 nm to 260 nm
- Data Pitch (Step Size): 0.5 nm or 1.0 nm
- Scanning Speed: 50 nm/min
- Bandwidth: 1.0 nm
- Response Time/Integration Time: 1 s or 2 s
- Accumulations (Scans): 3-5 scans to improve the signal-to-noise ratio.
-
Acquire a baseline spectrum of the buffer (and liposome suspension for the folded-state measurement) in the same cuvette that will be used for the peptide samples.
4. Measurement of SVS-1 CD Spectra:
-
Unfolded State (Random Coil):
- Dilute the SVS-1 stock solution into the buffer in the quartz cuvette to a final concentration of approximately 50 µM.
- Record the CD spectrum using the parameters defined above.
-
Folded State (β-Hairpin):
- To the same cuvette containing the SVS-1 solution, add the LUV suspension to a final lipid concentration that is sufficient to induce folding (e.g., a peptide-to-lipid ratio of 1:50).
- Incubate the mixture for a sufficient time to allow for peptide-membrane interaction and folding (e.g., 5-10 minutes).
- Record the CD spectrum using the same parameters.
5. Data Processing and Analysis:
-
Subtract the appropriate baseline spectrum (buffer or buffer with liposomes) from the corresponding peptide spectrum.
-
Smooth the resulting spectrum if necessary.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (millidegrees × mean residue weight) / (pathlength in mm × concentration in mg/mL)
-
Analyze the final CD spectra to estimate the secondary structure content using deconvolution algorithms available in various software packages.
Mechanism of Action of SVS-1
The anticancer activity of SVS-1 is initiated by its electrostatic interaction with the negatively charged components of cancer cell membranes, such as phosphatidylserine. This interaction triggers the folding of the peptide into an amphiphilic β-hairpin, which then disrupts the lipid bilayer, leading to cell lysis.
Caption: Mechanism of this compound action on cancer cell membranes.
Conclusion
Circular dichroism spectroscopy is an indispensable tool for elucidating the structure-function relationship of the SVS-1 anticancer peptide. The protocols and data presented in this application note provide a comprehensive guide for researchers to monitor the critical folding transition of SVS-1 from an inactive random coil to a bioactive β-hairpin. This analysis is crucial for the development and optimization of SVS-1 and other membrane-targeting anticancer peptides.
References
- 1. Residue helix parameters obtained from dichroic analysis of peptides of defined sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Liposome Leakage Assay for SVS-1 Peptide Membrane Disruption
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SVS-1 peptide is a synthetic anticancer peptide designed to selectively target and disrupt the membranes of cancer cells.[1][2] Its mechanism of action involves a conformational change upon interaction with negatively charged cell surfaces, characteristic of cancerous cells, where it folds into an amphipathic β-hairpin structure.[1][3] This structure facilitates the disruption of the lipid bilayer, leading to cell lysis.[1][4] The liposome (B1194612) leakage assay is a robust and widely used in vitro method to quantify the membrane-disrupting activity of molecules such as the this compound.[5][6][7] This assay utilizes liposomes, or artificial vesicles, loaded with a fluorescent dye at a self-quenching concentration.[8][9] When the peptide disrupts the liposomal membrane, the dye is released and diluted in the surrounding buffer, resulting in a measurable increase in fluorescence.[8][9] This application note provides a detailed protocol for assessing the membrane disruption activity of the this compound using a calcein-based liposome leakage assay.
Principle of the Assay
The liposome leakage assay is based on the principle of fluorescence dequenching.[5][10] Liposomes are prepared to encapsulate a high concentration of a fluorescent dye, such as calcein (B42510), which causes the fluorescence to be self-quenched.[8][9] Upon the addition of a membrane-disrupting agent like the this compound, the integrity of the liposome is compromised, leading to the leakage of the encapsulated dye into the external buffer. This dilution relieves the self-quenching, causing a significant increase in fluorescence intensity, which can be monitored over time using a fluorometer.[8] The rate and extent of fluorescence increase are directly proportional to the membrane-disrupting activity of the peptide.
dot
Caption: Experimental workflow for the this compound liposome leakage assay.
Experimental Protocols
Materials and Reagents
-
Lipids:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS)
-
-
Fluorescent Dye:
-
Calcein (self-quenching at high concentrations)
-
-
Peptide:
-
This compound (KVKVKVKVDPPTKVKVKVK)[3]
-
-
Buffers and Solvents:
-
Chloroform
-
Methanol
-
HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Calcein solution (50 mM Calcein in HEPES buffer, pH 7.4)
-
-
Detergent for Lysis:
-
Triton X-100 (10% v/v solution)
-
-
Equipment:
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Fluorometer with excitation and emission wavelengths of 495 nm and 515 nm, respectively
-
Size exclusion chromatography column (e.g., Sephadex G-50)
-
Liposome Preparation
-
Lipid Film Formation:
-
Prepare a lipid mixture of POPC and POPS in a 3:1 molar ratio in a round-bottom flask. This composition mimics the net negative charge of cancer cell membranes.
-
Dissolve the lipids in chloroform.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the 50 mM calcein solution by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to five cycles of freezing in liquid nitrogen and thawing in a warm water bath. This promotes the encapsulation of the dye and increases the lamellarity of the vesicles.
-
-
Extrusion:
-
Extrude the liposome suspension 11 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. This procedure yields large unilamellar vesicles (LUVs) with a uniform size distribution.
-
-
Removal of Unencapsulated Calcein:
-
Separate the calcein-loaded liposomes from the unencapsulated dye by size exclusion chromatography using a Sephadex G-50 column equilibrated with HEPES buffer.
-
Collect the liposome-containing fractions, which will be visibly turbid and elute first.
-
Liposome Leakage Assay
-
Assay Setup:
-
Dilute the calcein-loaded liposomes in HEPES buffer to a final lipid concentration of 50 µM in a 96-well black microplate.
-
Add varying concentrations of the this compound to the wells. A typical concentration range to test would be from 0.1 µM to 20 µM.
-
Include a negative control (buffer only) to measure baseline leakage and a positive control.
-
-
Fluorescence Measurement:
-
Immediately after adding the peptide, begin monitoring the fluorescence intensity at an excitation wavelength of 495 nm and an emission wavelength of 515 nm.
-
Record measurements every 5 minutes for a total duration of 60 minutes.
-
-
Determination of Maximum Leakage:
-
After the final time point, add Triton X-100 to a final concentration of 0.1% (v/v) to all wells to completely lyse the liposomes.
-
Measure the fluorescence intensity after a 5-minute incubation. This value represents 100% leakage (F_max).
-
Data Analysis
The percentage of calcein leakage at a given time point is calculated using the following formula:
% Leakage = [(F_t - F_0) / (F_max - F_0)] * 100
Where:
-
F_t is the fluorescence intensity at time 't' in the presence of the this compound.
-
F_0 is the initial fluorescence intensity of the liposomes with the peptide at time 0.
-
F_max is the maximum fluorescence intensity after the addition of Triton X-100.
Data Presentation
The following tables summarize representative quantitative data for the interaction of this compound with model membranes and cancer cells.
| Parameter | Value | Cell Line/Model System | Reference |
| IC50 | ~5 µM | A549 (lung carcinoma) cells | [1] |
| Partition Coefficient (Kp) | 224.90 ± 9.92 | POPC:POPS LUVs | [1] |
| Control Peptide (SVS-2) Kp | 31.98 ± 13.02 | POPC:POPS LUVs | [1] |
| SVS-1 Concentration (µM) | Initial Zeta Potential (mV) | Final Zeta Potential (mV) | Model System | Reference |
| 0 | -16.03 ± 0.38 | -16.03 ± 0.38 | POPC:POPS LUVs | [1] |
| 200 | -16.03 ± 0.38 | -9.79 ± 1.12 | POPC:POPS LUVs | [1] |
| 0 | -14.76 ± 1.49 | -14.76 ± 1.49 | A549 Cells | [1] |
SVS-1 Mechanism of Action
The this compound's mode of action is initiated by electrostatic interactions between the positively charged lysine (B10760008) residues of the peptide and the negatively charged components of the target cell membrane, such as phosphatidylserine.[1] This interaction induces a conformational change in the peptide, causing it to fold into an amphipathic β-hairpin.[1][3] The folded peptide then inserts into the lipid bilayer, leading to membrane disruption and subsequent cell death.[1][4]
dot
Caption: Proposed mechanism of this compound-induced membrane disruption.
Conclusion
The liposome leakage assay is a powerful tool for characterizing the membrane-disrupting properties of the this compound. The detailed protocol provided in this application note offers a reliable method for obtaining quantitative data on peptide activity. This information is crucial for researchers and drug development professionals in the evaluation of SVS-1 and other membrane-active peptides as potential therapeutic agents. The selectivity of SVS-1 for negatively charged membranes, as demonstrated through biophysical assays like this, underscores its potential as a targeted anticancer therapeutic.[1][2]
References
- 1. Anticancer Peptide SVS-1: Efficacy Precedes Membrane Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer peptide SVS-1: efficacy precedes membrane neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liposome Disruption Assay to Examine Lytic Properties of Biomolecules [en.bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays of Volume Change, Membrane Fusion and Membrane Permeability—Note 14.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SVS-1 Peptide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SVS-1 is a de novo designed, 18-residue cationic anticancer peptide (ACP) with the amino acid sequence KVKVKVKVDPLPTKVKVKVK-NH2. It has a formal charge of +9 at neutral pH.[1] SVS-1 is designed to exist as a random coil in aqueous solution, rendering it inactive.[1][2] However, upon encountering the negatively charged outer leaflet of cancer cell membranes, it undergoes a conformational change to a bioactive amphiphilic β-hairpin structure.[1][2] This structural transition facilitates the disruption of the lipid bilayer, leading to cell death.[1][2] This targeted mechanism of action makes SVS-1 a promising candidate for cancer therapy, as it shows preferential cytotoxicity towards cancer cells over non-cancerous cells, which typically have a more zwitterionic (neutral) outer membrane.[1]
Mechanism of Action
The primary mechanism of action for SVS-1 is the electrostatic interaction between the positively charged lysine (B10760008) residues of the peptide and the negatively charged components of the cancer cell membrane, such as phosphatidylserine (B164497) (PS), which is aberrantly exposed on the outer leaflet of cancer cells.[1] This interaction induces the peptide to fold from an inactive random coil into an amphipathic β-hairpin.[1][2] The folded peptide then inserts into the cell membrane, causing a loss of membrane integrity and subsequent cell lysis.[1][2] Studies have shown that SVS-1 can induce cell death in various cancer cell lines, including A549 (lung carcinoma), KB (epidermal carcinoma), MCF-7 (breast carcinoma), and MDA-MB-436 (breast carcinoma).[2][3] The half-maximal inhibitory concentration (IC50) for A549 cells is approximately 5 µM.[1]
Quantitative Data Summary
| Property | Value | Reference |
| Amino Acid Sequence | KVKVKVKVDPLPTKVKVKVK-NH2 | [1] |
| Molecular Weight | ~2069.6 g/mol | [4] |
| Formal Charge (neutral pH) | +9 | [1] |
| Conformation in Solution | Random Coil (inactive) | [1][2] |
| Bioactive Conformation | β-hairpin | [1][2] |
| Target | Negatively charged cell membranes | [1] |
| IC50 (A549 cells) | ~5 µM | [1] |
Experimental Protocols
1. Preparation of SVS-1 Peptide Stock Solution (1 mM)
This protocol describes the preparation of a 1 mM stock solution of this compound. It is crucial to use sterile techniques and high-purity reagents to avoid contamination and ensure peptide stability.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pre-treatment of Lyophilized Peptide: Before opening, centrifuge the vial containing the lyophilized this compound at a low speed (e.g., 2000 x g) for 1-2 minutes to pellet the powder at the bottom of the vial. This prevents loss of the peptide upon opening.
-
Solvent Selection: As a cationic peptide, SVS-1 is expected to be soluble in sterile water.
-
Reconstitution: a. Determine the mass of the lyophilized this compound from the manufacturer's datasheet. b. Calculate the volume of sterile water required to achieve a 1 mM stock solution using the following formula:
c. Carefully add the calculated volume of sterile water to the vial containing the lyophilized peptide. d. Gently vortex the vial for 10-15 seconds to dissolve the peptide. Avoid vigorous or prolonged vortexing to prevent peptide aggregation. e. Visually inspect the solution to ensure complete dissolution. If particulates are present, the solution can be gently sonicated for a few minutes.
-
Aliquoting and Storage: a. Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the peptide. b. Store the aliquots at -20°C for short-term storage (up to a few weeks) or at -80°C for long-term storage (months to years).
2. Preparation of Working Solutions for Cell Culture
Materials:
-
1 mM this compound stock solution
-
Sterile cell culture medium appropriate for the cell line being used
Procedure:
-
Thawing: Thaw a single aliquot of the 1 mM SVS-1 stock solution at room temperature or on ice.
-
Dilution: a. Determine the final concentration of this compound required for your experiment (e.g., 5 µM for A549 cells). b. Calculate the volume of the 1 mM stock solution needed to achieve the desired final concentration in your cell culture volume. For example, to make 1 mL of a 5 µM working solution, you would add 5 µL of the 1 mM stock solution to 995 µL of cell culture medium. c. It is recommended to perform serial dilutions if very low concentrations are required.
-
Application to Cells: Add the freshly prepared working solution to your cell culture plates. Gently mix the plate to ensure even distribution of the peptide.
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: Mechanism of this compound-induced cancer cell death.
References
- 1. Anticancer Peptide SVS-1: Efficacy Precedes Membrane Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer β-hairpin peptides: membrane-induced folding triggers activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer β-hairpin peptides: membrane-induced folding triggers activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SVS-1 Peptide in a Drug Delivery System for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SVS-1 peptide is a cationic, 18-residue anticancer peptide with the sequence KVKVKVKVDPLPTKVKVKVK-NH2. A key feature of SVS-1 is its ability to selectively target and disrupt the membranes of cancer cells.[1][2][3] This selectivity is attributed to the higher abundance of negatively charged phospholipids, such as phosphatidylserine, on the outer leaflet of cancer cell membranes compared to healthy cells.[4][5] In aqueous solution, SVS-1 exists in a random coil conformation. However, upon electrostatic interaction with the anionic surface of cancer cells, it undergoes a conformational change to a bioactive amphiphilic β-hairpin structure.[1][3][4][5] This structural transition facilitates membrane insertion and disruption, ultimately leading to cell lysis.
These properties make SVS-1 an attractive candidate for use as a targeting ligand in drug delivery systems for solid tumors. By conjugating SVS-1 to drug-loaded nanocarriers, such as liposomes or polymeric nanoparticles, it is possible to enhance the delivery of therapeutic agents to the tumor site, thereby increasing efficacy and reducing off-target toxicity.
Mechanism of Action: this compound
The signaling pathway for SVS-1's intrinsic anticancer activity is primarily a biophysical one, involving direct interaction with the cell membrane.
Caption: Mechanism of this compound's anticancer activity.
SVS-1 as a Targeting Ligand in Drug Delivery
When utilized in a drug delivery system, SVS-1 acts as a homing peptide, directing the nanocarrier to the tumor microenvironment. The overall workflow for developing and evaluating an SVS-1 targeted drug delivery system is outlined below.
Caption: Workflow for developing an SVS-1 targeted drug delivery system.
Quantitative Data Summary
The following tables summarize key quantitative data related to the this compound and its application in a drug delivery context.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Sequence | KVKVKVKVDPLPTKVKVKVK-NH2 | [1][2] |
| Length | 18 amino acids | [1] |
| Conformation in Solution | Random Coil | [3] |
| Bioactive Conformation | Amphiphilic β-hairpin | [1][4][5] |
Table 2: In Vitro Efficacy of this compound and SVS-1 Targeted Drug Delivery System
| System | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | A549 (Lung Carcinoma) | Cytotoxicity | IC50 | ~5 µM | [5] |
| SVS-1-P-DOX | HeLa (Cervical Cancer) | Cytotoxicity | IC50 | 2.4-fold lower than non-targeted P-DOX | |
| SVS-1-P-DOX | HeLa (Cervical Cancer) | Cellular Uptake | - | 4.1-fold higher than non-targeted P-DOX | |
| SVS-1-P-DOX | HeLa (Cervical Cancer) | Nuclear Accumulation | - | 7.0-fold higher than non-targeted P-DOX |
SVS-1-P-DOX refers to an N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) polymer-doxorubicin conjugate targeted with SVS-1.
Table 3: In Vivo Performance of SVS-1 Targeted Drug Delivery System
| System | Animal Model | Tumor Type | Key Finding | Value | Reference |
| SVS-1-P-DOX | HeLa tumor-bearing BALB/c nude mice | Cervical Cancer | Tumor Growth Inhibition | 78.7% |
Experimental Protocols
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles via EDC/sulfo-NHS Chemistry
This protocol describes a general method for the covalent conjugation of the amine-containing this compound to nanoparticles with carboxyl functional groups.
Materials:
-
This compound
-
Carboxylated Nanoparticles (e.g., PLGA, silica)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Washing Buffer: PBS with 0.05% Tween 20
-
Storage Buffer: PBS or other suitable buffer
Procedure:
-
Nanoparticle Preparation: Resuspend the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and sulfo-NHS (10 mg/mL) in cold Activation Buffer.
-
Add EDC and sulfo-NHS solutions to the nanoparticle suspension. The final concentrations should be optimized, but a starting point is a 5-fold molar excess of EDC and a 2-fold molar excess of sulfo-NHS relative to the carboxyl groups on the nanoparticles.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Centrifuge the activated nanoparticles to pellet them and discard the supernatant.
-
Wash the pellet twice with cold Activation Buffer to remove excess EDC and sulfo-NHS.
-
-
Conjugation:
-
Dissolve the this compound in the Coupling Buffer at a concentration that provides a 2-5 fold molar excess relative to the nanoparticles.
-
Resuspend the activated nanoparticle pellet in the SVS-1 solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to block any unreacted carboxyl groups.
-
-
Final Washing and Storage:
-
Wash the SVS-1 conjugated nanoparticles three times with Washing Buffer to remove unbound peptide and quenching agent.
-
Resuspend the final product in the Storage Buffer and store at 4°C.
-
Protocol 2: Preparation of SVS-1 Targeted Liposomes via the Post-Insertion Method
This protocol describes the incorporation of this compound-PEG-lipid conjugates into pre-formed liposomes.
Materials:
-
Pre-formed liposomes (e.g., DSPC/Cholesterol) encapsulating the desired drug.
-
SVS-1-PEG-DSPE conjugate (this compound covalently linked to a PEGylated lipid).
-
Hydration Buffer (e.g., PBS, HEPES-buffered saline).
Procedure:
-
Preparation of SVS-1-PEG-DSPE Micelles:
-
Dissolve the SVS-1-PEG-DSPE conjugate in the Hydration Buffer to form a micellar solution. The concentration should be determined based on the desired final peptide density on the liposomes.
-
-
Post-Insertion:
-
Heat the pre-formed liposomes to a temperature above the phase transition temperature (Tc) of the lipids (e.g., 60°C for DSPC).
-
Add the SVS-1-PEG-DSPE micellar solution to the heated liposome (B1194612) suspension. A typical molar ratio is 1-5 mol% of the peptide-lipid conjugate relative to the total lipid in the liposomes.
-
Incubate for 1 hour at the elevated temperature with gentle stirring.
-
-
Cooling and Purification:
-
Allow the liposome suspension to cool to room temperature.
-
Remove any unincorporated peptide-PEG-lipid micelles by size exclusion chromatography or dialysis.
-
-
Characterization and Storage:
-
Characterize the SVS-1 targeted liposomes for size, zeta potential, peptide conjugation efficiency, and drug encapsulation efficiency.
-
Store the final formulation at 4°C.
-
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the evaluation of the cytotoxic effects of the SVS-1 targeted drug delivery system on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7).
-
Complete cell culture medium.
-
SVS-1 targeted drug delivery system.
-
Non-targeted control nanoparticles.
-
Free drug.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the SVS-1 targeted formulation, non-targeted control, and free drug in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a negative control.
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium containing MTT and add 100 µL of the Solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 values for each formulation.
-
Protocol 4: Cellular Uptake and Localization by Fluorescence Microscopy
This protocol describes the visualization of the cellular internalization of a fluorescently labeled SVS-1 targeted drug delivery system.
Materials:
-
Fluorescently labeled SVS-1 targeted drug delivery system (e.g., encapsulating a fluorescent drug or labeled with a fluorescent dye).
-
Cancer cell line of interest.
-
Glass-bottom culture dishes or chamber slides.
-
Hoechst 33342 (for nuclear staining).
-
Wheat Germ Agglutinin (WGA) conjugated to a fluorescent dye (for membrane staining).
-
Paraformaldehyde (PFA) for fixation.
-
PBS.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled SVS-1 targeted formulation for various time points (e.g., 1, 4, 24 hours).
-
Staining:
-
Wash the cells three times with PBS.
-
If desired, stain the cell membranes with a fluorescently conjugated WGA and the nuclei with Hoechst 33342 according to the manufacturer's instructions.
-
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips with an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for the nanoparticle, nuclear, and membrane stains.
-
Acquire images to determine the extent of cellular uptake and the intracellular localization of the SVS-1 targeted system.
-
Protocol 5: In Vivo Biodistribution Study in a Solid Tumor Animal Model
This protocol provides a general framework for assessing the biodistribution of an SVS-1 targeted drug delivery system in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model).
-
SVS-1 targeted drug delivery system labeled with a detectable probe (e.g., radiolabel, near-infrared fluorescent dye).
-
Non-targeted control formulation.
-
Anesthesia.
-
Imaging system (e.g., IVIS for fluorescence imaging, PET/SPECT for radioimaging) or gamma counter.
Procedure:
-
Animal Model: Establish solid tumors in immunocompromised mice by subcutaneously injecting a suspension of cancer cells. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Administration: Intravenously inject the labeled SVS-1 targeted formulation and the non-targeted control into separate groups of tumor-bearing mice.
-
In Vivo Imaging (Optional): At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform whole-body imaging to visualize the distribution of the formulation in real-time.
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the mice.
-
Harvest the tumor and major organs (e.g., heart, lungs, liver, spleen, kidneys).
-
Measure the signal (fluorescence or radioactivity) in each organ and the tumor.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Compare the tumor accumulation of the SVS-1 targeted formulation to the non-targeted control and to other major organs to determine the targeting efficiency.
-
References
Application Notes and Protocols for In Vivo Imaging of Fluorescently Labeled SVS-1 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SVS-1 peptide is a promising anticancer agent designed to selectively target and disrupt cancer cells.[1][2] This 18-residue cationic peptide (KVKVKVKVDPLPTKVKVKVK-NH2) remains in a disordered, inactive state in aqueous solution but undergoes a conformational change upon encountering the negatively charged surface of cancer cell membranes.[1][2][3] This interaction induces the peptide to fold into an amphipathic β-hairpin structure, which then disrupts the lipid bilayer, leading to cell lysis and death.[1][4] The selectivity of SVS-1 for cancer cells stems from the fact that their outer leaflets are more electronegative compared to those of non-cancerous cells.[1][2]
Fluorescent labeling of the this compound enables real-time, non-invasive visualization of its biodistribution, tumor targeting, and cellular uptake in preclinical animal models. This technology is invaluable for assessing the peptide's pharmacokinetic and pharmacodynamic properties, thereby accelerating its development as a potential cancer therapeutic. Near-infrared (NIR) fluorescent dyes are particularly well-suited for in vivo imaging due to their deep tissue penetration and low autofluorescence.[5][6]
These application notes provide detailed protocols for the fluorescent labeling of SVS-1 and its subsequent in vivo imaging in murine cancer models.
Key Applications
-
Biodistribution Studies: Track the whole-body distribution and clearance of fluorescently labeled SVS-1 over time.
-
Tumor Targeting and Accumulation: Quantify the specific accumulation of SVS-1 in tumor tissues versus healthy organs.
-
Cellular Uptake and Mechanism of Action: Visualize the interaction of SVS-1 with the tumor microenvironment and its cellular internalization.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate peptide concentration in tumors with therapeutic efficacy.
-
Drug Development: Evaluate the in vivo performance of SVS-1 as a standalone therapeutic or as a targeting moiety for drug conjugates.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the this compound's interaction with cancer cells and model membranes, derived from in vitro studies. This data provides a baseline for understanding its in vivo behavior.
| Parameter | Cell Line / Model System | Value | Reference |
| IC50 | A549 (Lung Carcinoma) | ~ 5 µM | [2] |
| Zeta Potential (Initial) | A549 Cells | -14.76 ± 1.49 mV | [2] |
| Zeta Potential (+SVS-1) | A549 Cells (at IC50) | ~ -11 mV | [2] |
| Partition Coefficient (Kp) | Anionic Lipid Bilayer | 224.90 ± 9.92 | [2] |
Table 1: In Vitro Activity and Binding Characteristics of this compound.
| Parameter | LUVs Composition | Initial Zeta Potential | Final Zeta Potential (+200 µM SVS-1) | Reference |
| Zeta Potential Change | POPC:POPS (40:60) | -16.03 ± 0.38 mV | -9.79 ± 1.12 mV | [2] |
| Zeta Potential Change | POPC | No significant change | No significant change | [2] |
Table 2: Interaction of this compound with Large Unilamellar Vesicles (LUVs).
Signaling and Mechanistic Pathways
The primary mechanism of action for SVS-1 at cytotoxic concentrations is the physical disruption of the cancer cell membrane. At sub-lytic concentrations, the peptide has been observed to translocate into the cytoplasm and nucleus.
Figure 1: Mechanism of SVS-1 action on cancer cells.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
This protocol describes a general method for labeling the this compound with a near-infrared (NIR) fluorescent dye. Amine-reactive dyes, such as NHS esters, are commonly used to label peptides at the N-terminus or on the side chains of lysine (B10760008) residues.[7] Given that SVS-1 has multiple lysine residues, labeling should be carefully controlled to avoid altering the peptide's bioactivity. Labeling at the N-terminus is often preferred.
Materials:
-
This compound (custom synthesized, high purity)
-
Amine-reactive NIR fluorescent dye (e.g., IRDye® 800CW NHS Ester, Cy7 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3)
-
Glacial Acetic Acid
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
-
Lyophilizer
Procedure:
-
Peptide and Dye Preparation:
-
Dissolve the this compound in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the amine-reactive NIR dye in DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the dissolved fluorescent dye to the peptide solution while gently vortexing. A 1.5 to 5-fold molar excess of the dye to the peptide is a good starting point for optimization.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring.
-
-
Quenching the Reaction:
-
Add a small amount of glacial acetic acid to lower the pH and quench the reaction.
-
-
Purification:
-
Purify the fluorescently labeled this compound from unconjugated dye and unlabeled peptide using an RP-HPLC system with a C18 column.
-
Use a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at the absorbance wavelength of the peptide (e.g., 220 nm) and the dye.
-
-
Characterization:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry. The mass should correspond to the mass of the this compound plus the mass of the fluorescent dye.
-
Determine the concentration of the labeled peptide using UV-Vis spectroscopy, measuring the absorbance of the dye at its maximum absorbance wavelength.
-
-
Lyophilization and Storage:
-
Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.
-
Figure 2: Workflow for fluorescent labeling of SVS-1.
Protocol 2: In Vivo Imaging of Fluorescently Labeled SVS-1 in a Murine Xenograft Model
This protocol outlines the procedure for in vivo imaging of fluorescently labeled SVS-1 in mice bearing subcutaneous tumors.
Materials:
-
Fluorescently labeled this compound (prepared as in Protocol 1)
-
Tumor-bearing mice (e.g., athymic nude mice with subcutaneous A549 xenografts)
-
In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy)
-
Anesthetic (e.g., isoflurane)
-
Sterile phosphate-buffered saline (PBS)
-
Insulin syringes (28-32 gauge)
Procedure:
-
Animal Preparation:
-
Allow mice with established tumors (e.g., 100-200 mm³) to acclimate to the imaging facility.
-
Anesthetize the mice using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
If the mice are not hairless, remove the fur from the imaging area to reduce light scattering.[8]
-
-
Probe Administration:
-
Dissolve the fluorescently labeled SVS-1 in sterile PBS to the desired concentration. The optimal dose should be determined empirically, but a starting point of 50 µg per mouse is recommended.
-
Administer the labeled peptide solution via intravenous (tail vein) injection in a volume of 100-200 µL.[2][8]
-
-
In Vivo Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. Maintain anesthesia and body temperature throughout the imaging session.
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 24h, 48h) to assess biodistribution and tumor accumulation.
-
Use appropriate excitation and emission filters for the specific NIR dye used.[2] For example, for Cy7, use an excitation around 700-770 nm and a long-pass emission filter at 790 nm.[2]
-
-
Image Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the tumor and various organs (e.g., liver, kidneys, spleen, lungs).
-
Quantify the average fluorescence intensity within each ROI to determine the relative accumulation of the labeled peptide.
-
Calculate the tumor-to-background ratio to assess the specificity of tumor targeting.
-
Protocol 3: Ex Vivo Organ Imaging and Biodistribution Analysis
This protocol is for the endpoint analysis of peptide distribution in excised organs.
Materials:
-
Mice from the in vivo imaging study
-
Surgical tools for dissection
-
In vivo imaging system with a tray for organ imaging
-
PBS
Procedure:
-
Euthanasia and Organ Collection:
-
At the final imaging time point, humanely euthanize the mouse.
-
Immediately dissect the tumor and major organs (heart, lungs, liver, spleen, kidneys).
-
Rinse the organs gently with PBS to remove excess blood.
-
-
Ex Vivo Imaging:
-
Quantitative Analysis:
-
Draw ROIs around each organ and the tumor in the ex vivo image.
-
Quantify the fluorescence intensity to determine the biodistribution of the this compound. This provides a more accurate measure of organ-specific accumulation compared to in vivo imaging due to the absence of tissue attenuation.
-
Figure 3: In vivo and ex vivo imaging workflow.
Troubleshooting and Considerations
-
Low Fluorescence Signal: Increase the dose of the labeled peptide or optimize the imaging parameters (e.g., exposure time, binning). Ensure the fluorescent dye has not degraded.
-
High Background Signal: Allow more time for the peptide to clear from non-target tissues. Use a NIR dye to minimize autofluorescence.
-
Altered Peptide Activity: The degree of labeling can affect the peptide's function. It is crucial to perform in vitro cytotoxicity assays with the labeled peptide to ensure it retains its anticancer activity.
-
Animal Welfare: Adhere to all institutional guidelines for animal care and use. Monitor animals closely during anesthesia and recovery.
Conclusion
The in vivo imaging of fluorescently labeled this compound is a powerful tool for preclinical evaluation. The protocols provided herein offer a comprehensive guide for researchers to visualize and quantify the biodistribution and tumor-targeting capabilities of this promising anticancer peptide. Careful optimization of labeling and imaging procedures will yield valuable data to support the translation of SVS-1 from the laboratory to the clinic.
References
- 1. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. licorbio.com [licorbio.com]
- 6. In vivo subcellular imaging of tumors in mouse models using a fluorophore-conjugated anti-carcinoembryonic antigen antibody in two-photon excitation microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 8. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Self-assembled peptide-dye nanostructures for in vivo tumor imaging and photodynamic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SVS-1 Peptide in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SVS-1 peptide is a cationic, amphiphilic peptide designed to selectively target and disrupt the membranes of cancer cells. Its mechanism of action is predicated on the aberrant exposure of negatively charged phospholipids, such as phosphatidylserine, on the outer leaflet of cancerous cell membranes. This selective interaction triggers the folding of SVS-1 into a bioactive β-hairpin structure, leading to membrane permeabilization and subsequent cell death.[1][2] Beyond its intrinsic anticancer activity, SVS-1 has emerged as a promising vector for the targeted delivery of conventional chemotherapeutic agents, aiming to enhance their efficacy and mitigate off-target toxicity.
These application notes provide a comprehensive overview of the principles and methodologies for utilizing the this compound in combination with chemotherapy, with a primary focus on its well-documented application as a drug-delivery vehicle for doxorubicin (B1662922).
Principle of Action: SVS-1 as a Chemotherapy Adjuvant
The primary application of SVS-1 in combination with chemotherapy revolves around its ability to function as a drug delivery system. When conjugated to a chemotherapeutic agent, often via a polymer backbone such as N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA), the this compound facilitates the targeted delivery of the cytotoxic payload to cancer cells. This approach leverages the peptide's inherent tumor-targeting capabilities to increase the intracellular concentration of the chemotherapeutic drug specifically in malignant cells.
A notable example is the conjugation of SVS-1 to an HPMA polymer backbone loaded with doxorubicin (SVS-1-P-DOX). This conjugate has been shown to significantly enhance the cellular uptake and nuclear accumulation of doxorubicin in cancer cells, leading to increased DNA damage, apoptosis, and superior cytotoxicity compared to the free drug.[3]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of SVS-1 in combination with doxorubicin.
Table 1: In Vitro Cytotoxicity of SVS-1 and SVS-1-P-DOX Conjugate
| Cell Line | Treatment | IC50 (µM) | Fold-Increase in Cytotoxicity (vs. P-DOX) | Reference |
| A549 (Lung Carcinoma) | SVS-1 | ~5 | N/A | [4] |
| HeLa (Cervical Cancer) | P-DOX | Not specified | N/A | [3] |
| HeLa (Cervical Cancer) | SVS-1-P-DOX | Not specified | 2.4 | [3] |
Table 2: Cellular Uptake and Nuclear Accumulation of HPMA-DOX Conjugates in HeLa Cells
| Treatment | Cellular Uptake (Fold-Increase vs. P-DOX) | Nuclear Accumulation (Fold-Increase vs. P-DOX) | Reference |
| P-DOX | 1.0 | 1.0 | [3] |
| SVS-1-P-DOX | 4.1 | 7.0 | [3] |
Table 3: In Vivo Antitumor Efficacy of SVS-1-P-DOX in HeLa Tumor-Bearing Nude Mice
| Treatment Group | Tumor Growth Inhibition (%) | Reference |
| Free Doxorubicin | Not specified | [3] |
| SVS-1-P-DOX | 78.7 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for various cancer cell lines and chemotherapeutic agents.
Protocol 1: Synthesis of this compound-Polymer-Drug Conjugate (SVS-1-P-DOX)
This protocol is a generalized representation based on the synthesis of HPMA copolymer-drug conjugates.
Materials:
-
N-(2-hydroxypropyl) methacrylamide (HPMA)
-
Methacryloyl-Gly-Phe-Leu-Gly-doxorubicin (MA-GFLG-DOX)
-
This compound with a reactive group (e.g., maleimide (B117702) for thiol conjugation)
-
Chain transfer agent (e.g., peptide2CTA)
-
Initiator (e.g., VA-044)
-
Solvents (e.g., methanol, DMF)
-
Dialysis tubing
Procedure:
-
Polymerization: Dissolve HPMA, MA-GFLG-DOX, chain transfer agent, and initiator in a suitable solvent.
-
De-gas the solution with nitrogen and polymerize at the appropriate temperature for 24 hours.
-
Purify the resulting polymer-drug conjugate (P-DOX) by precipitation and washing.
-
Peptide Conjugation: Dissolve the purified P-DOX and the this compound in a conjugation buffer.
-
Allow the reaction to proceed for a specified time at room temperature or 4°C.
-
Purification: Purify the final SVS-1-P-DOX conjugate by dialysis to remove unreacted peptide and other small molecules.
-
Characterize the conjugate for peptide and drug content.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound, chemotherapeutic agent (e.g., doxorubicin), and SVS-1-drug conjugate solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the existing medium with 100 µL of the treatment solutions. Include untreated and vehicle controls.
-
Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate until the formazan (B1609692) crystals are fully dissolved.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Protocol 3: Cellular Uptake Assay by Flow Cytometry
Materials:
-
Cancer cell line of interest
-
Fluorescently labeled chemotherapeutic agent (e.g., doxorubicin, which is intrinsically fluorescent) or a fluorescently labeled SVS-1 conjugate
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled conjugate or drug for a specified period (e.g., 4 hours).
-
Cell Harvesting: Wash the cells with PBS, detach them using trypsin, and resuspend in PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to quantify the intracellular fluorescence.
Protocol 4: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Materials:
-
Cancer cell line of interest
-
This compound, chemotherapeutic agent, and SVS-1-drug conjugate
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 5: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Cancer cell line for tumor induction (e.g., HeLa)
-
SVS-1-drug conjugate, free drug, and vehicle control solutions
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject cancer cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups.
-
Administer the treatments (e.g., via intravenous injection) at a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume with calipers every few days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations
Caption: Mechanism of SVS-1 action and chemotherapy delivery.
Caption: Experimental workflow for evaluating SVS-1 combination therapy.
Caption: Signaling pathway of SVS-1-mediated chemotherapy.
Potential for Combination with Other Chemotherapeutics
While the combination of SVS-1 with doxorubicin is the most extensively studied, the principles of its action suggest potential synergistic effects with other chemotherapeutic agents, such as cisplatin (B142131) and paclitaxel (B517696).
-
With Cisplatin: SVS-1's membrane-disrupting properties could potentially increase the intracellular concentration of cisplatin, a DNA cross-linking agent. This could enhance its cytotoxic effect and potentially overcome mechanisms of resistance related to reduced drug accumulation.
-
With Paclitaxel: By increasing membrane permeability, SVS-1 might facilitate the entry of paclitaxel, which acts by stabilizing microtubules and inducing mitotic arrest. Enhanced intracellular levels of paclitaxel could lead to a more potent antitumor effect.
Researchers are encouraged to adapt the provided protocols to investigate the synergistic potential of SVS-1 with these and other chemotherapeutic agents. The MTT assay for cytotoxicity and apoptosis assays will be particularly valuable for initial screening of synergistic interactions.
Conclusion
The this compound represents a versatile tool in cancer research, acting both as a standalone anticancer agent and as a targeted delivery vehicle for conventional chemotherapy. The data for SVS-1 in combination with doxorubicin demonstrates a significant enhancement of therapeutic efficacy. The provided protocols offer a framework for researchers to explore and expand the application of SVS-1 in combination with a broader range of chemotherapeutics, with the ultimate goal of developing more effective and less toxic cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer peptide SVS-1: efficacy precedes membrane neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of cell‐penetrating peptides in potential anti‐cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Peptide SVS-1: Efficacy Precedes Membrane Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating SVS-1 Peptide Applications: A Technical Guide to Optimizing Concentration and Minimizing Off-Target Effects
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing the SVS-1 peptide. The following resources offer detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to help optimize experimental outcomes by maximizing on-target efficacy while minimizing off-target effects.
The this compound is a cationic, amphipathic peptide designed to selectively target and disrupt the membranes of cancer cells. Its mechanism of action relies on the difference in membrane composition between cancerous and non-cancerous cells. Cancer cell membranes often have a higher net negative charge due to an increased presence of anionic molecules like phosphatidylserine (B164497) on their outer leaflet. SVS-1 is designed to remain in a random coil and inactive state in solution, folding into its active, membrane-penetrating β-hairpin structure only upon electrostatic interaction with these negatively charged cancer cell membranes. This targeted activation is key to its selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the this compound?
A1: SVS-1 is a cationic peptide that selectively targets cancer cells. It exists as an unfolded, inactive monomer in aqueous solution. Upon encountering the negatively charged surface of a cancer cell membrane, it undergoes a conformational change to an amphipathic β-hairpin structure. This structural change facilitates its insertion into the cell membrane, leading to membrane disruption, pore formation, and subsequent cell lysis.
Q2: What are the known on-target effects of SVS-1?
A2: The primary on-target effect of SVS-1 is the dose-dependent cytotoxic activity against various cancer cell lines. This is achieved through the disruption of the cancer cell membrane integrity.
Q3: What are the potential off-target effects of SVS-1?
A3: Potential off-target effects of SVS-1 include cytotoxicity to non-cancerous cells, particularly at higher concentrations. The most commonly assessed off-target effect is hemolysis, the lysis of red blood cells. While SVS-1 is designed for selectivity, high concentrations can lead to non-specific membrane interactions.
Q4: How can I determine the optimal concentration of SVS-1 for my experiments?
A4: The optimal concentration is a balance between achieving maximal efficacy against your target cancer cells and minimizing toxicity to non-cancerous cells. We recommend performing a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cancer cell line and a panel of relevant non-cancerous cell lines. The data in the tables below can serve as a starting point.
Q5: What should I do if I observe high off-target toxicity in my experiments?
A5: High off-target toxicity is often a result of using a concentration of SVS-1 that is too high. Please refer to the Troubleshooting Guide below for a systematic approach to addressing this issue.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy and off-target effects of the this compound.
| Cancer Cell Line | Cell Type | IC50 (µM) | Citation |
| A549 | Lung Carcinoma | ~ 5 | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.
| Non-Cancerous Cell Type | Assay | Effect | Concentration | Citation |
| Human Red Blood Cells | Hemolysis Assay | Low hemolytic activity reported | Not specified | [2] |
| HEK293 | Cytotoxicity Assay | Well tolerated | Up to 135.3 µg/ml (for a similar peptide) | [3] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your target cancer cells and a panel of non-cancerous control cells in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Peptide Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water or an appropriate buffer. Create a series of 2-fold serial dilutions of the peptide in the cell culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared peptide dilutions to the respective wells. Include wells with untreated cells as a negative control and wells treated with a vehicle control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the peptide concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Hemolysis Assay
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh human red blood cells.
-
Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
-
Peptide Dilutions: Prepare a range of this compound concentrations in PBS.
-
Assay:
-
In a 96-well plate, add 50 µL of each peptide dilution to triplicate wells.
-
Add 50 µL of the 2% RBC suspension to each well.
-
For controls, use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
-
Measurement:
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Visualized Signaling Pathways and Workflows
Caption: Mechanism of this compound action on cancer cells.
Caption: Troubleshooting workflow for high off-target effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High cytotoxicity in non-cancerous control cells | SVS-1 concentration is too high. | Perform a dose-response curve to determine the optimal concentration that maximizes cancer cell killing while minimizing toxicity to normal cells. Start with a concentration range around the reported IC50 for cancer cells (e.g., 1-10 µM) and titrate down. |
| Non-cancerous cells are stressed or unhealthy. | Ensure that your control cell lines are healthy and growing under optimal conditions. Stressed cells can be more susceptible to membrane-disrupting agents. | |
| Peptide solution was not properly prepared. | Ensure the peptide is fully dissolved and the final concentration is accurate. Use high-quality, sterile reagents for all preparations. | |
| Low or no cytotoxicity in target cancer cells | SVS-1 concentration is too low. | Increase the concentration of the this compound. Refer to the dose-response data to select a more appropriate concentration range. |
| The cancer cell line is resistant. | Some cancer cell lines may have membrane compositions that are less susceptible to SVS-1. Consider testing a panel of different cancer cell lines. | |
| The peptide has degraded. | SVS-1 is a peptide and can be susceptible to degradation. Ensure proper storage (lyophilized at -20°C or -80°C) and handle solutions with care. Consider using a fresh batch of the peptide. | |
| High variability between replicate experiments | Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells and plates. |
| Inaccurate pipetting of the peptide. | Use calibrated pipettes and ensure thorough mixing of the peptide dilutions. | |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | |
| Unexpected results or artifacts | Contamination of cell cultures or reagents. | Maintain sterile technique throughout the experiment. Regularly check cultures for signs of contamination. |
| Off-target interactions of the peptide with components in the culture medium. | Consider performing experiments in serum-free medium for the duration of the peptide treatment, if compatible with your cell lines, to reduce potential interactions with serum proteins. |
References
SVS-1 peptide stability in serum-containing cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the SVS-1 peptide in serum-containing cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in serum-containing cell culture media?
A1: The this compound has been reported to be stable in serum[1]. However, quantitative data on its half-life in serum-containing cell culture media is not extensively available in published literature. As with most peptides, some level of degradation by serum proteases should be anticipated over extended incubation periods. It is recommended to empirically determine the stability of SVS-1 under your specific experimental conditions.
Q2: What is the primary mechanism of action for the this compound?
A2: The primary mechanism of action for SVS-1 is the disruption of the cell membrane of cancer cells[2][3][4][5]. SVS-1 is designed to be largely unstructured and inactive in aqueous solution. However, upon encountering the negatively charged outer leaflet of cancer cell membranes, it folds into an amphipathic β-hairpin structure. This conformational change facilitates the peptide's insertion into and disruption of the membrane, leading to cell lysis and necrotic cell death[2][4][6].
Q3: Does SVS-1 activate any intracellular signaling pathways?
A3: While the primary lytic mechanism of SVS-1 is direct membrane disruption, it is plausible that the resulting ion flux and loss of membrane integrity could trigger downstream signaling events. In other membrane-disrupting anticancer peptides, events such as intracellular calcium influx, reactive oxygen species (ROS) production, and activation of signaling pathways like MAPK/ERK, PKC, and PI3K have been observed[7]. At sub-lytic concentrations, SVS-1 has been shown to translocate across the cell membrane into the cytoplasm and nucleus, a mechanism that can be utilized for intracellular drug delivery[1].
Q4: What are the common reasons for observing lower than expected cytotoxicity of SVS-1 in our assays?
A4: Several factors can contribute to reduced SVS-1 activity. These include peptide degradation, aggregation, or issues with the experimental setup. For a detailed guide on troubleshooting unexpected results, please refer to the Troubleshooting section below.
Experimental Protocols
Protocol for Assessing SVS-1 Stability in Serum-Containing Media
This protocol outlines a method to determine the stability of the this compound in cell culture media supplemented with serum using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
This compound (lyophilized)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Incubator (37°C)
-
RP-HPLC system with a C18 column
Procedure:
-
Preparation of SVS-1 Stock Solution: Dissolve lyophilized this compound in DMSO to a concentration of 1 mg/mL.
-
Preparation of Serum-Containing Medium: Prepare the cell culture medium with the desired concentration of FBS (e.g., 10% v/v).
-
Incubation:
-
Spike the serum-containing medium with the SVS-1 stock solution to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), collect aliquots of the incubation mixture.
-
-
Protein Precipitation:
-
To each aliquot, add ACN containing 1% TFA in a 1:2 (sample:ACN) ratio to precipitate serum proteins.
-
Vortex thoroughly and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
RP-HPLC Analysis:
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
Inject a standard volume of the supernatant onto the RP-HPLC system.
-
Use a suitable gradient of water/ACN with 0.1% TFA to elute the peptide.
-
Monitor the absorbance at 220 nm or 280 nm.
-
The percentage of intact SVS-1 remaining at each time point is calculated by comparing the peak area to the peak area at time 0.
-
Data Presentation
Table 1: Representative Stability of this compound in 10% FBS-Containing RPMI-1640 at 37°C
| Time (hours) | % Intact SVS-1 Remaining (Mean ± SD) |
| 0 | 100 ± 0.0 |
| 1 | 98.2 ± 1.5 |
| 2 | 95.6 ± 2.1 |
| 4 | 91.3 ± 3.4 |
| 8 | 85.7 ± 4.0 |
| 24 | 70.1 ± 5.2 |
| 48 | 55.8 ± 6.8 |
Note: This table presents hypothetical data for a stable peptide like SVS-1 for illustrative purposes. Actual results may vary based on experimental conditions.
Visualizations
Caption: Mechanism of action of the this compound.
Caption: Hypothetical signaling pathways activated by SVS-1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in SVS-1 cytotoxicity (IC50 values) between experiments | 1. Peptide Aggregation: SVS-1, being cationic and hydrophobic, may aggregate, especially at high concentrations or in certain buffers. 2. Inconsistent Cell Seeding: Variations in cell number can affect the effective peptide-to-cell ratio. 3. Cell Passage Number: High passage numbers can lead to changes in cell membrane composition and drug sensitivity. | 1. Solubilization: Ensure complete solubilization of the lyophilized peptide. A brief sonication may help. Prepare fresh dilutions for each experiment. 2. Cell Counting: Use a consistent and accurate method for cell counting and seeding. 3. Low Passage Cells: Use cells with a low and consistent passage number for all experiments. |
| SVS-1 shows lower than expected activity | 1. Peptide Degradation: Although reported to be stable, prolonged storage in solution or improper storage can lead to degradation. 2. Binding to Serum Proteins: SVS-1 may bind to serum proteins like albumin, reducing its effective concentration. 3. Incorrect pH of media: The activity of SVS-1 is dependent on electrostatic interactions, which can be influenced by pH. | 1. Storage: Store lyophilized peptide at -20°C or -80°C. Prepare fresh solutions and use them promptly. 2. Serum Concentration: Test the activity of SVS-1 in media with lower serum concentrations or in serum-free media to assess the impact of serum proteins. 3. pH Check: Ensure the pH of your cell culture medium is within the optimal range for your cells. |
| Precipitation of SVS-1 is observed in the media | 1. Poor Solubility: The peptide may not be fully dissolved in the initial stock solution or may precipitate when diluted into the aqueous culture medium. 2. Interaction with Media Components: SVS-1 may interact with components in the media, leading to precipitation. | 1. Solvent Choice: While DMSO is a common solvent for initial stock, for some applications, a small amount of acid (e.g., acetic acid) in an aqueous buffer might be necessary for cationic peptides. Always test solubility in a small aliquot first. 2. Dilution Method: Add the peptide stock solution to the media while vortexing to ensure rapid and even dispersion. |
| Inconsistent results in the peptide stability assay (RP-HPLC) | 1. Incomplete Protein Precipitation: Residual serum proteins can interfere with HPLC analysis. 2. Peptide Adsorption: Peptides can adsorb to plasticware, leading to inaccurate quantification. 3. Oxidation: If not handled under oxygen-free conditions, methionine or tryptophan residues (if present in analogs) could oxidize. | 1. Precipitation Protocol: Optimize the ratio of sample to precipitation solvent and ensure thorough mixing and adequate incubation time on ice. 2. Low-Binding Tubes: Use low-protein-binding microcentrifuge tubes for all steps. 3. Degassed Solvents: Use degassed solvents for HPLC to prevent oxidation during analysis. |
References
- 1. Cancer Cell Surface Induced Peptide Folding Allows Intracellular Translocation of Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Peptide SVS-1: Efficacy Precedes Membrane Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer peptide SVS-1: efficacy precedes membrane neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer β-hairpin peptides: membrane-induced folding triggers activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor cell membrane-targeting cationic antimicrobial peptides: novel insights into mechanisms of action and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SVS-1 Peptide Incubation Time in Cell Viability Assays
Welcome to the technical support center for the SVS-1 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times for cell viability assays involving the SVS-1 anticancer peptide. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound?
A1: SVS-1 is a cationic anticancer peptide that selectively targets cancer cells. Its mechanism is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged outer membrane of cancer cells. Upon binding, SVS-1 folds from a random coil into a bioactive β-hairpin structure. This conformational change allows the peptide to disrupt the cell membrane, leading to increased permeability and ultimately, cell death.[1]
Q2: What is a typical incubation time for SVS-1 in a cell viability assay?
A2: Based on published studies, a common incubation time for assessing the cytotoxicity of SVS-1 is 24 hours. For example, in studies with A549 lung carcinoma cells, a 24-hour incubation period was used to determine the IC50 value of the peptide.[1][2] However, the optimal incubation time can be cell-type dependent and should be determined empirically for your specific experimental setup.
Q3: Can the this compound be used with serum-containing media?
A3: Caution should be exercised when using serum-containing media. As a cationic peptide, SVS-1 can interact with negatively charged serum proteins. This interaction can potentially reduce the effective concentration of the peptide available to interact with cancer cells, leading to an underestimation of its cytotoxic activity. It is often recommended to conduct cell viability assays in serum-free or low-serum conditions.
Q4: How can I determine the optimal incubation time for my specific cell line?
A4: The most effective method to determine the optimal incubation time is to perform a time-course experiment. This involves treating your cells with a fixed concentration of SVS-1 and measuring cell viability at multiple time points (e.g., 4, 8, 12, 24, 48 hours). This will reveal the kinetics of the peptide's cytotoxic effect and help you select the most appropriate endpoint for your assay.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Lower-than-expected cell viability at all time points | Peptide concentration is too high; Incubation time is too long for the cell line; Peptide has aggregated, causing non-specific toxicity. | Perform a dose-response experiment to determine the optimal SVS-1 concentration. Conduct a time-course experiment starting with shorter incubation times. Ensure proper peptide handling and solubilization to prevent aggregation. |
| Higher-than-expected cell viability or no effect | Incubation time is too short; Peptide has degraded; Peptide is interacting with serum proteins. | Extend the incubation time based on a time-course experiment. Ensure proper storage of the peptide and prepare fresh solutions for each experiment. Perform the assay in serum-free or low-serum medium. |
| Inconsistent results between replicate wells | Uneven cell seeding; Edge effects in the microplate; Incomplete dissolution of formazan (B1609692) crystals (in MTT assays). | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Ensure complete solubilization of formazan crystals by gentle mixing and sufficient incubation with the solubilizing agent. |
| High background in control wells | Contamination of media or reagents; The peptide is directly reducing the viability reagent (e.g., MTT). | Use sterile techniques and fresh reagents. Run a control with the peptide and the viability reagent in cell-free media to check for direct reduction. |
Data Presentation
Table 1: Reported IC50 Values for this compound after 24-hour Incubation
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | ~5.0[1] |
| KB | Epidermal Carcinoma | 4.9 ± 0.6[2] |
| MCF-7 | Breast Adenocarcinoma | 8.1 ± 0.8[2] |
| MDA-MB-436 | Breast Adenocarcinoma | 7.2 ± 1.2[2] |
Table 2: Hypothetical Time-Course of SVS-1 Cytotoxicity on A549 Cells
This table presents a representative dataset to illustrate the expected trend in a time-course experiment. Actual results may vary.
| Incubation Time (hours) | Cell Viability (%) at 5 µM SVS-1 |
| 0 | 100 |
| 4 | 85 |
| 8 | 65 |
| 12 | 55 |
| 24 | 50 |
| 48 | 48 |
Experimental Protocols
Protocol 1: Time-Course MTT Assay for this compound
-
Cell Seeding:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Dilute the SVS-1 stock solution in serum-free or low-serum medium to the desired final concentration (e.g., 5 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing SVS-1. Include untreated control wells with medium only.
-
-
Incubation:
-
Incubate the plates for various time points (e.g., 4, 8, 12, 24, and 48 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO or other suitable solubilizing agent to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Mandatory Visualizations
Caption: this compound mechanism of action.
Caption: Experimental workflow for MTT assay.
References
troubleshooting inconsistent results in SVS-1 peptide liposome assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SVS-1 peptide liposome (B1194612) assays. The information is designed to help address common challenges and inconsistencies encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound?
A1: SVS-1 is a cationic, 18-residue peptide designed to be largely unstructured and inactive in aqueous solution.[1][2] Its primary mechanism of action is initiated by electrostatic interactions between the positively charged lysine (B10760008) residues of the peptide and the negatively charged components of cell membranes, such as phosphatidylserine (B164497) (PS), which are often exposed on the outer leaflet of cancer cells.[1][2] Upon binding to a negatively charged surface, SVS-1 folds into a bioactive β-hairpin structure. This conformational change allows the amphiphilic peptide to disrupt the lipid bilayer, leading to membrane permeabilization and cell death.[1][2][3]
Q2: Why are my this compound liposome assay results inconsistent between experiments?
A2: Inconsistent results in this compound liposome assays can arise from several factors. Key areas to investigate include variability in liposome preparation, inconsistencies in peptide handling and conjugation, and suboptimal assay conditions. Specific issues could be variations in lipid composition, liposome size, peptide aggregation, or buffer conditions such as pH. Careful control of these experimental parameters is crucial for reproducibility.
Q3: How does lipid composition affect the this compound's activity?
A3: The lipid composition of the liposomes is a critical factor influencing the activity of the this compound. SVS-1's binding and subsequent membrane disruption are driven by electrostatic interactions with negatively charged lipids.[1][2] Therefore, liposomes containing anionic lipids like phosphatidylserine (PS) will show significantly more interaction and leakage compared to neutral, zwitterionic liposomes (e.g., 100% POPC).[1] The concentration of these negatively charged lipids can directly impact the extent of peptide binding and the magnitude of the lytic effect.
Q4: How can I confirm that the this compound is successfully conjugated to my liposomes?
A4: Successful conjugation of the this compound to liposomes can be confirmed using several techniques. A common method is to measure the change in the zeta potential of the liposomes before and after the conjugation reaction. A successful conjugation of the cationic this compound should result in an increase in the zeta potential, making it less negative.[4] Additionally, chromatographic techniques like size-exclusion chromatography can be used to separate the peptide-liposome conjugates from the free, unconjugated peptide. The collected fractions can then be analyzed for peptide content using methods like HPLC.
Troubleshooting Guides
Issue 1: High variability in liposome leakage assay results.
| Potential Cause | Recommended Solution |
| Inconsistent Liposome Size Distribution | Ensure consistent extrusion of liposomes through a polycarbonate membrane with a defined pore size to obtain a uniform population of large unilamellar vesicles (LUVs). Characterize the size distribution of each batch of liposomes using Dynamic Light Scattering (DLS).[4] |
| Peptide Aggregation | Prepare fresh solutions of the this compound before each experiment. If aggregation is suspected, consider dissolving the peptide in a small amount of an appropriate organic solvent before dilution in the aqueous buffer.[5] |
| Fluctuations in Assay Temperature | Use a temperature-controlled fluorometer to maintain a consistent temperature throughout the assay, as lipid membrane fluidity is temperature-dependent.[6] |
| Inaccurate Pipetting | Calibrate pipettes regularly and use precise pipetting techniques, especially when adding small volumes of peptide or other reagents. |
| Photobleaching of Fluorescent Dye | Minimize the exposure of the fluorescent dye-loaded liposomes to light. Use appropriate filter sets and acquisition times on the fluorometer to reduce photobleaching. |
Issue 2: Low or no leakage observed in the presence of this compound.
| Potential Cause | Recommended Solution |
| Incorrect Liposome Composition | Verify that the liposome formulation includes a sufficient concentration of negatively charged lipids, such as phosphatidylserine (PS), which are required for SVS-1 binding and activity.[1] |
| Inefficient Peptide-Liposome Interaction | Check the pH of the assay buffer. The electrostatic interaction between the cationic this compound and anionic liposomes is pH-dependent.[7][8] Ensure the pH is optimal for this interaction (typically around neutral pH). |
| Degradation of the this compound | Store the this compound according to the manufacturer's instructions, typically lyophilized at -20°C. Avoid repeated freeze-thaw cycles. |
| Low Peptide-to-Lipid Ratio | Increase the concentration of the this compound in the assay to ensure a sufficient number of peptide molecules per liposome to induce leakage. |
| Issues with the Leakage Assay Itself | Confirm that the encapsulated fluorescent dye is at a self-quenching concentration. Run a positive control by adding a detergent like Triton X-100 to a sample of the liposomes to ensure that maximal leakage can be detected.[9] |
Quantitative Data Summary
Table 1: Effect of this compound on the Zeta Potential of Liposomes
| Liposome Composition | Initial Zeta Potential (mV) | Zeta Potential with 200 µM SVS-1 (mV) | Change in Zeta Potential (mV) |
| POPC | Not specified | No significant change | ~0 |
| POPC:POPS (40:60) | -16.03 ± 0.38 | -9.79 ± 1.12 | +6.24 |
Data synthesized from Gaspar et al. (2012).[1]
Table 2: Partition Coefficients (Kp) of SVS-1 and a Control Peptide (SVS-2) with Anionic Liposomes
| Peptide | Partition Coefficient (Kp) |
| SVS-1 | 224.90 ± 9.92 |
| SVS-2 (control) | 31.98 ± 13.02 |
Data from Gaspar et al. (2012), indicating a stronger interaction of SVS-1 with anionic lipid bilayers compared to the control peptide.[1]
Experimental Protocols
Protocol 1: Calcein (B42510) Leakage Assay
This protocol describes a method to measure the permeabilization of liposomes by the this compound using the fluorescent dye calcein.
-
Liposome Preparation:
-
Prepare a lipid film by dissolving the desired lipids (e.g., a mixture of POPC and POPS) in chloroform.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of 50 mM calcein in an appropriate buffer (e.g., HEPES buffer, pH 7.4) to a final lipid concentration of 10 mg/mL.
-
Subject the hydrated lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the liposome suspension 21 times through a polycarbonate membrane with a 100 nm pore size to produce large unilamellar vesicles (LUVs).[10]
-
Separate the calcein-loaded liposomes from the unencapsulated calcein using a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the assay buffer.[10]
-
-
Leakage Measurement:
-
Dilute the calcein-loaded liposomes to a final lipid concentration of 50 µM in a cuvette containing the assay buffer.
-
Place the cuvette in a temperature-controlled fluorometer and record the baseline fluorescence (Excitation: 490 nm, Emission: 520 nm).
-
Add the this compound to the desired final concentration and continuously monitor the increase in fluorescence over time.
-
After the peptide-induced leakage has reached a plateau, add a small volume of a 10% Triton X-100 solution to lyse all liposomes and obtain the maximal fluorescence signal (100% leakage).
-
Calculate the percentage of leakage at a given time point using the following formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximal fluorescence after adding Triton X-100.[11][12]
-
Protocol 2: this compound Conjugation to Liposomes via Maleimide-Thiol Chemistry
This protocol provides a general method for conjugating a cysteine-containing this compound to liposomes functionalized with a maleimide (B117702) group.
-
Liposome Preparation:
-
Prepare liposomes as described in Protocol 1, including a lipid with a maleimide headgroup (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (DSPE-PEG(2000)-Maleimide)) at a concentration of 1-5 mol% in the initial lipid mixture.
-
-
Peptide Preparation:
-
Synthesize or procure the this compound with a terminal cysteine residue.
-
If the peptide has formed disulfide bonds, reduce it by incubating with a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 30 minutes at room temperature.[13]
-
-
Conjugation Reaction:
-
Add the reduced this compound to the maleimide-functionalized liposomes at a desired molar ratio (e.g., 1:100 peptide to total lipid).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
Quench any unreacted maleimide groups by adding a small amount of a thiol-containing compound like cysteine.
-
-
Purification and Characterization:
-
Remove the unconjugated peptide from the peptide-liposome conjugates using size-exclusion chromatography or dialysis.
-
Characterize the resulting peptide-liposome conjugates for size and zeta potential using DLS.
-
Quantify the amount of conjugated peptide using a suitable protein assay or by HPLC analysis of the liposome-peptide conjugate.
-
Visualizations
Caption: Workflow for a typical this compound liposome leakage assay.
Caption: Decision tree for troubleshooting inconsistent SVS-1 assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Peptide SVS-1: Efficacy Precedes Membrane Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studying Lipid Membrane Interactions of a Super-Cationic Peptide in Model Membranes and Living Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into the pH-dependent membrane peptide ATRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the Lipid Landscape on the Efficacy of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of Arginine-Rich Surfactant-like Peptide Nanotubes with Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction among proteins and peptide libraries in proteome analysis: pH involvement for a larger capture of species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Lipid Composition on the Entry of Cell-Penetrating Peptide Oligoarginine into Single Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biotium.com [biotium.com]
protocol for assessing SVS-1 peptide purity and activity post-synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the purity and activity of the synthetic anticancer peptide SVS-1.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity level for synthetic SVS-1 peptide to be used in cell-based assays?
For cell-based assays and other sensitive biological experiments, a high purity level of >95% is generally recommended. For preliminary studies, a purity of >90% might be acceptable, but for in-vivo studies or clinical applications, a purity of >98% is often required.[1][2]
Q2: What are the most common impurities found in synthetic this compound preparations?
Common impurities include deletion sequences (peptides missing one or more amino acids), truncated sequences (incomplete peptide chains), incompletely deprotected sequences, and by-products from side reactions during synthesis.[2][3] Trifluoroacetic acid (TFA) from the purification process is also a common counter-ion that can be present.[2]
Q3: How should I dissolve and store my synthetic this compound?
SVS-1 is a cationic peptide.[4] For initial solubilization, it is recommended to use sterile, nuclease-free water. If solubility is an issue, a small amount of a solvent like acetonitrile (B52724) or DMSO can be used, followed by dilution in the aqueous buffer of choice. For long-term storage, it is best to aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of the this compound?
SVS-1 is a cationic peptide that is largely unstructured and inactive in solution.[4][5] It selectively targets cancer cells, which have a higher concentration of negatively charged phospholipids, such as phosphatidylserine, on their outer membrane leaflet.[4][5] Upon electrostatic interaction with the cancer cell membrane, SVS-1 folds into an amphipathic β-hairpin structure. This folded conformation disrupts the membrane integrity, leading to cell lysis and death.[4][5][6]
Q5: Why is it important to verify the peptide sequence by mass spectrometry?
Mass spectrometry is crucial for confirming the identity of the synthesized peptide by verifying its molecular weight.[7][8] This ensures that the correct peptide was synthesized and can help identify any modifications or major impurities.[7]
Troubleshooting Guides
Purity Assessment Issues
| Issue | Possible Cause | Suggested Solution |
| Low Purity (<90%) on HPLC Chromatogram | Inefficient coupling during peptide synthesis. | Optimize the solid-phase peptide synthesis (SPPS) protocol. Consider using stronger coupling reagents or double coupling for difficult amino acid sequences.[9][10] |
| Peptide aggregation. | Analyze the peptide sequence for hydrophobic regions that may promote aggregation.[9][10] Modify the HPLC mobile phase or use a different column chemistry. | |
| Incomplete removal of protecting groups. | Ensure complete deprotection during synthesis and cleavage from the resin.[2] | |
| Multiple Peaks Close to the Main Peak in HPLC | Presence of deletion or truncated sequences. | Review the SPPS protocol and ensure high coupling efficiency at each step.[3] |
| Oxidation of susceptible amino acids (e.g., Methionine, if present). | Store the peptide under an inert gas and use degassed solvents.[11] | |
| Incorrect Molecular Weight in Mass Spectrum | Error in peptide synthesis. | Re-synthesize the peptide with careful monitoring of each coupling step. |
| Unintended modifications during cleavage or storage. | Review the cleavage cocktail and storage conditions. Ensure appropriate scavengers are used during cleavage. |
Bioactivity Assay Issues
| Issue | Possible Cause | Suggested Solution |
| No or Low Cytotoxic Activity in Cancer Cells | Incorrect peptide concentration. | Accurately determine the net peptide content. Lyophilized peptides can contain significant amounts of water and salts.[12] Consider performing amino acid analysis for precise quantification.[12][13] |
| Peptide degradation. | Ensure proper storage of the peptide. Avoid multiple freeze-thaw cycles.[11] | |
| Inactive peptide conformation. | Confirm that the assay conditions (e.g., buffer, pH) do not inhibit the peptide's ability to fold upon membrane interaction. | |
| High Variability in Assay Results | Inconsistent cell seeding or cell health. | Ensure consistent cell culture practices and use cells within a specific passage number range. |
| Peptide adsorption to plasticware. | Use low-adhesion microplates and pipette tips.[14] | |
| Peptide precipitation in media. | Check the solubility of the peptide in the cell culture medium at the tested concentrations. |
Experimental Protocols
Protocol 1: this compound Purity Assessment by RP-HPLC
This protocol outlines the standard procedure for determining the purity of the this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
This compound (lyophilized powder)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the lyophilized this compound.
-
Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.[15]
-
-
HPLC Method:
-
Data Analysis:
Quantitative Data Summary:
| Parameter | Typical Value |
| Purity for Biological Assays | >95% |
| Retention Time | Dependent on specific HPLC conditions |
| Main Peak Area (%) | (Area of Main Peak / Total Peak Area) x 100 |
Protocol 2: this compound Identity Verification by Mass Spectrometry
This protocol describes how to confirm the molecular weight of the this compound using mass spectrometry.
Materials:
-
This compound solution (from HPLC analysis or a separate stock)
-
Mass spectrometry grade water, acetonitrile, and formic acid
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
Procedure:
-
Sample Preparation:
-
Dilute the this compound sample in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of approximately 1-10 µM.[7]
-
-
Mass Spectrometry Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Determine the experimental monoisotopic mass of the peptide from the mass spectrum.
-
Calculate the theoretical monoisotopic mass of the this compound (KVKVKVKVDPLPTKVKVKVK-NH2).
-
Compare the experimental mass with the theoretical mass. A close match confirms the identity of the peptide.[7]
-
Quantitative Data Summary:
| Parameter | Value |
| SVS-1 Sequence | KVKVKVKVDPLPTKVKVKVK-NH2 |
| Theoretical Molecular Weight | Calculate based on the amino acid sequence |
| Observed Molecular Weight | Determined from the mass spectrum |
Protocol 3: this compound Activity Assessment - Cell Viability Assay
This protocol provides a method to assess the cytotoxic activity of the this compound on a cancer cell line (e.g., A549 lung carcinoma cells, which are known to be susceptible).[5]
Materials:
-
This compound
-
A549 lung carcinoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the this compound in serum-free medium.
-
Remove the medium from the cells and wash with PBS.
-
Add the peptide dilutions to the wells. Include a negative control (medium only) and a positive control (e.g., a known cytotoxic agent).
-
Incubate for a defined period (e.g., 24 or 48 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each peptide concentration relative to the negative control.
-
Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).
-
Quantitative Data Summary:
| Parameter | Description |
| Cell Line | A549 (Lung Carcinoma) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Peptide Concentration Range | e.g., 0.1 µM to 100 µM |
| Incubation Time | 24 or 48 hours |
| IC50 Value | Concentration for 50% inhibition |
Visualizations
Caption: Workflow for this compound purity and activity assessment.
Caption: Mechanism of action of the this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. jpt.com [jpt.com]
- 4. Anticancer Peptide SVS-1: Efficacy Precedes Membrane Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer β-hairpin peptides: membrane-induced folding triggers activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. biotage.com [biotage.com]
- 11. genscript.com [genscript.com]
- 12. lifetein.com [lifetein.com]
- 13. Analytical methods and Quality Control for peptide products [biosynth.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of SVS-1 Peptide and Melittin Cytotoxicity in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of the SVS-1 peptide and melittin (B549807) on breast cancer cells. The information is compiled from various studies to offer an objective overview of their respective performances, supported by available experimental data.
Executive Summary
Both SVS-1 and melittin are peptides that exhibit cytotoxic activity against breast cancer cells, primarily through membrane disruption. SVS-1 is a designed, 18-residue anticancer peptide that selectively targets cancer cells by folding into a bioactive β-hairpin structure upon interacting with the negatively charged cancer cell membrane.[1][2] Melittin, a major component of bee venom, is a well-studied lytic peptide that also disrupts cell membranes and has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.[3][4][5] While both peptides show promise, their mechanisms and cytotoxic profiles present distinct characteristics. This guide will delve into a quantitative comparison of their cytotoxicity, outline the experimental methodologies used to assess their effects, and visualize their known mechanisms of action.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for SVS-1 and melittin in various breast cancer cell lines as reported in the literature. It is important to note that these values are derived from different studies and experimental conditions may vary.
| Peptide | Breast Cancer Cell Line | IC50 (µM) | Reference |
| SVS-1 | MCF-7 | 4.9 ± 0.6 | [1] |
| MDA-MB-436 | 8.1 ± 0.8 | [1] | |
| Melittin | SUM159 (TNBC) | Not specified, but used at IC50 | [3] |
| SKBR3 (HER2+) | Not specified, but used at IC50 | [3] | |
| MCF-7 | Not specified in µM, but effective | [6] | |
| MDA-MB-231 | Not specified in µM, but effective | [3] |
Experimental Protocols
The following are generalized protocols for the key experiments cited in the literature for assessing the cytotoxicity of SVS-1 and melittin.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[7]
-
Peptide Treatment: The cells are then treated with various concentrations of the this compound or melittin.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
MTT Addition: After the incubation period, 25 µL of MTT solution (5 mg/ml) is added to each well, and the plates are incubated for an additional 4 hours.[7]
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound: Membrane-Induced Folding and Lysis
The primary mechanism of action for the this compound is the physical disruption of the cancer cell membrane. This process is initiated by the electrostatic interaction between the cationic this compound and the anionic components of the cancer cell's outer membrane. This interaction induces a conformational change in SVS-1, causing it to fold into an amphiphilic β-hairpin structure, which then inserts into and disrupts the lipid bilayer, leading to cell lysis.[1][2][8]
Melittin: Membrane Disruption and Signaling Pathway Inhibition
Melittin also exerts its cytotoxic effects through membrane disruption. However, studies have shown that it also modulates intracellular signaling pathways that are crucial for cancer cell survival and proliferation. Specifically, melittin has been reported to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways in breast cancer cells.[3][5]
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its inhibition by melittin can lead to decreased cell proliferation and induction of apoptosis.
The NF-κB pathway is involved in inflammation, immunity, and cell survival. By blocking this pathway, melittin can suppress the expression of genes that promote cancer cell survival and invasion, such as MMP-9.[3]
Conclusion
Both SVS-1 and melittin demonstrate significant cytotoxic potential against breast cancer cells. SVS-1's designed nature allows for high selectivity towards cancer cells due to its reliance on the negative surface charge for activation. Melittin, while also a potent membrane-disrupting agent, offers the additional benefit of interfering with key intracellular signaling pathways. The choice between these peptides for therapeutic development would depend on the desired balance between targeted membrane lysis and broader signaling pathway modulation. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively determine their relative potency and therapeutic potential.
References
- 1. Anticancer β-hairpin peptides: membrane-induced folding triggers activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer β-hairpin peptides: membrane-induced folding triggers activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melittin suppresses EGF-induced cell motility and invasion by inhibiting PI3K/Akt/mTOR signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Melittin, a major peptide component of bee venom, and its conjugates in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Peptide SVS-1: Efficacy Precedes Membrane Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
Assessing SVS-1 Peptide Efficacy in 3D Tumor Spheroid Models: A Comparative Guide
Introduction
The landscape of preclinical cancer research is progressively shifting from traditional two-dimensional (2D) cell monolayers to three-dimensional (3D) models that more accurately recapitulate the complex microenvironment of solid tumors. Among these, 3D tumor spheroids have emerged as a pivotal tool for evaluating the efficacy and penetration of novel anticancer therapeutics. This guide provides a comparative analysis of the SVS-1 peptide, a promising anticancer agent, within the context of 3D tumor spheroid models. While direct experimental data on SVS-1 efficacy in 3D spheroids is emerging, this document synthesizes its known mechanism of action with established data from alternative therapies in similar models to offer a predictive comparison.
SVS-1 is a cationic, 18-residue peptide designed to selectively target cancer cells.[1][2] Its mechanism relies on the electrostatic attraction to the negatively charged phosphatidylserine (B164497) (PS) residues abundant on the outer leaflet of cancer cell membranes.[1][2] Unlike normal cells with a zwitterionic outer membrane, cancer cells present an anionic surface that triggers SVS-1 to fold from a random coil into a bioactive β-hairpin structure.[1][2][3] This conformational change facilitates membrane disruption and subsequent cell lysis.[1][2][4] A key differentiator of SVS-1 is that it induces cell death without requiring full neutralization of the membrane's surface charge.[1][5]
This guide is intended for researchers, scientists, and drug development professionals interested in evaluating novel peptide-based therapies in physiologically relevant in vitro systems.
SVS-1 Signaling Pathway and Mechanism of Action
The anticancer activity of SVS-1 is initiated by a targeted interaction with the cancer cell membrane, leading to its physical disruption. The process does not involve a traditional intracellular signaling cascade but is rather a direct lytic mechanism.
Comparative Efficacy Data in 3D Tumor Spheroids
While specific quantitative data for SVS-1 in 3D tumor spheroids is not yet widely published, we can compare the performance of other anticancer peptides and standard chemotherapeutics in these models to establish a benchmark for future studies. Spheroid models are known to confer a degree of drug resistance compared to 2D monolayers, making a direct comparison of IC50 values critical.
| Therapeutic Agent | Cancer Cell Line(s) | 3D Model Details | Efficacy Metric (IC50) | Key Findings |
| This compound | A549, KB, MCF-7, MDA-MB-436 (in 2D) | To be determined in 3D spheroids | ~5 µM (for A549 in 2D)[6] | High selectivity for cancer cells in 2D culture. Efficacy in 3D to be assessed. |
| vCPP2319 (Anticancer Peptide) | MDA-MB-231, BT-20, BT-474 | Spheroids formed by liquid overlay technique. | 21.0–47.0 µM (5-day incubation)[7] | Spheroids were found to be less sensitive to the peptide compared to cell monolayers.[7] |
| iRGD (Tumor-penetrating peptide) + Paclitaxel (B517696) | A549 | Air-grown multicellular spheroids. | Not reported (synergistic effect) | Co-administration of iRGD with paclitaxel significantly decreased spheroid growth and increased apoptosis compared to paclitaxel alone. |
| Paclitaxel | HCT116 | Spheroids in hyaluronic acid matrix. | ~10 µM | Demonstrated dose-dependent cytotoxicity and reduction in spheroid size. |
| Doxorubicin (B1662922) | Various breast cancer lines | Spheroids in ultra-low attachment plates. | Varies (cell line dependent) | Pre-treatment with paclitaxel or mitoxantrone (B413) enhanced doxorubicin accumulation and toxicity in spheroids.[8] |
| Cisplatin / 5-Fluorouracil (5-FU) | Head and Neck Squamous Cell Carcinoma (HNSCC) lines | Spheroids in ultra-low adhesion vials. | Not reported (growth inhibition) | Both agents significantly reduced spheroid growth speed over time compared to untreated controls.[9] |
Experimental Protocols
Protocol 1: Formation of 3D Tumor Spheroids (Liquid Overlay Technique)
This protocol describes a common and reliable method for generating tumor spheroids.
-
Cell Preparation: Culture desired cancer cells to 70-80% confluency. Harvest cells using standard trypsinization methods and perform a cell count to determine concentration.
-
Plate Coating: Prepare ultra-low attachment (ULA) 96-well round-bottom plates. Alternatively, coat standard tissue culture plates with an anti-adherence solution (e.g., poly-HEMA or agarose).
-
Cell Seeding: Resuspend the cells in the appropriate culture medium to a desired concentration (e.g., 1x10^4 to 5x10^4 cells/mL). Seed 100-200 µL of the cell suspension into each well of the ULA plate. The optimal seeding density to form compact spheroids of a desired size should be determined empirically for each cell line.[7]
-
Spheroid Formation: Centrifuge the plates at a low speed (e.g., 150 x g for 5 minutes) to facilitate initial cell aggregation at the bottom of the well.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator. Spheroids will typically form over 2-7 days. Monitor spheroid formation and compactness daily using an inverted microscope.[7]
Protocol 2: Assessing Peptide Efficacy in 3D Spheroids
This workflow outlines the steps for treating established spheroids with therapeutic agents and quantifying their response.
References
- 1. Probing drug delivery and mechanisms of action in 3D spheroid cells by quantitative analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 3. scispace.com [scispace.com]
- 4. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to develop A 3D tumor model for drug testing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Peptide SVS-1: Efficacy Precedes Membrane Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Breast Cancer Spheroids to Evaluate Cytotoxic Response to an Anticancer Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer cell spheroids as a model to evaluate chemotherapy protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapy Testing in a Spheroid-based 3D Cell Culture Model for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
SVS-1 peptide mechanism of action in drug-resistant cancer cell lines
The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, rendering many conventional drugs ineffective. In the quest for novel therapeutic strategies, the SVS-1 peptide has emerged as a promising candidate. This guide provides a comparative analysis of the this compound's mechanism of action and efficacy against drug-resistant cancer cell lines, juxtaposed with other innovative approaches such as VDAC1-based peptides and peptide-drug conjugates (PDCs).
Mechanism of Action: this compound
The this compound is an 18-residue cationic anticancer peptide designed to selectively target and disrupt the membranes of cancer cells.[1] Its mechanism of action is rooted in the distinct biophysical properties of cancer cell membranes compared to their non-malignant counterparts. Cancer cell membranes exhibit a higher net negative charge due to the increased exposure of anionic phospholipids, such as phosphatidylserine (B164497) (PS), on their outer leaflet.[2][3][4]
The this compound's mode of action can be summarized in the following steps:
-
Electrostatic Attraction: The positively charged this compound is electrostatically attracted to the negatively charged surface of cancer cells.[2]
-
Conformational Change: Upon binding to the cancer cell membrane, the this compound undergoes a conformational change, folding into an amphipathic β-hairpin structure. This folding is crucial for its lytic activity.[2]
-
Membrane Disruption: The folded peptide inserts into the lipid bilayer, disrupting membrane integrity and leading to cell lysis.[2][5] This action is rapid and does not require full neutralization of the membrane's surface charge.[2]
This targeted membrane disruption offers a significant advantage in overcoming traditional drug resistance mechanisms, such as those mediated by drug efflux pumps, which are often ineffective against membrane-lytic agents.
Comparative Efficacy in Cancer Cell Lines
The following tables summarize the available quantitative data on the cytotoxic activity of the this compound and its alternatives in various cancer cell lines, including those with acquired drug resistance.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | Drug Resistance Status | IC50 (µM) |
| A549 | Lung Carcinoma | Sensitive | ~5 |
| MCF-7 | Breast Carcinoma | Sensitive | Active (Specific IC50 not provided in snippets) |
| MDA-MB-436 | Breast Carcinoma | Sensitive | Active (Specific IC50 not provided in snippets) |
Table 2: Cytotoxicity of VDAC1-Based Peptides
| Peptide | Cell Line | Cancer Type | Drug Resistance Status | IC50 (µM) |
| R-Tf-D-LP4 | Various | Glioblastoma, Lung, Breast | Effective against chemo-resistant cells | Not specified |
| Antp-LP4 | K562/ADR | Erythroleukemia | Doxorubicin-resistant | More effective than Doxorubicin (B1662922) alone |
Table 3: Cytotoxicity of Peptide-Drug Conjugates (PDCs)
| Conjugate | Cell Line | Cancer Type | Drug Resistance Status | IC50 (µM) |
| Doxorubicin-Peptide Vector | K562/ADR | Erythroleukemia | Doxorubicin-resistant | 3 |
| Free Doxorubicin | K562/ADR | Erythroleukemia | Doxorubicin-resistant | 65 |
| Doxorubicin-Peptide Conjugate 1 | MDA-MB-231 | Breast Cancer | Doxorubicin-sensitive | 1.3 |
| Doxorubicin-Peptide Conjugate 2 | MDA-MB-231 | Breast Cancer | Doxorubicin-sensitive | 2.2 |
| Free Doxorubicin | MDA-MB-231 | Breast Cancer | Doxorubicin-sensitive | 1.5 |
| Doxorubicin-Peptide Conjugate | MCF-7/ADR | Breast Cancer | Doxorubicin-resistant | Lower than free Doxorubicin |
Alternative Therapeutic Strategies
VDAC1-Based Peptides
Voltage-Dependent Anion Channel 1 (VDAC1) is a key protein in the outer mitochondrial membrane that regulates cell metabolism and apoptosis. In many cancer cells, VDAC1 is overexpressed and interacts with anti-apoptotic proteins like hexokinase (HK) and Bcl-2, promoting cell survival and chemoresistance. VDAC1-based peptides are designed to disrupt these interactions, thereby inducing apoptosis in cancer cells.[6]
The peptide R-Tf-D-LP4, for instance, has been shown to be effective against various cancer types, including those resistant to conventional chemotherapy.[6][7] By targeting a fundamental survival mechanism of cancer cells, VDAC1-based peptides represent a promising strategy to overcome drug resistance.
Peptide-Drug Conjugates (PDCs)
Peptide-drug conjugates leverage the specificity of peptides to target cancer cells and deliver a potent cytotoxic payload. This approach enhances the therapeutic index of conventional chemotherapeutic drugs by increasing their concentration at the tumor site while minimizing systemic toxicity.[8] For example, a doxorubicin-peptide conjugate demonstrated significantly greater potency in doxorubicin-resistant K562/ADR cells compared to free doxorubicin, with an IC50 of 3 µM versus 65 µM, respectively.[6] This highlights the potential of PDCs to overcome resistance mediated by drug efflux pumps like P-glycoprotein.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Peptide/Drug Treatment: The following day, treat the cells with various concentrations of the this compound, VDAC1-based peptide, or peptide-drug conjugate. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the agent that inhibits 50% of cell growth).
Liposome (B1194612) Leakage Assay
This assay is used to assess the membrane-disrupting activity of peptides like SVS-1. It involves encapsulating a fluorescent dye within liposomes that mimic the lipid composition of cancer cell membranes. Peptide-induced membrane disruption leads to the leakage of the dye and a corresponding change in fluorescence.[11]
Protocol:
-
Liposome Preparation:
-
Prepare a lipid mixture in chloroform (B151607) that mimics the composition of cancer cell membranes (e.g., a mixture of phosphatidylcholine and phosphatidylserine).[3][4][12][13]
-
Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas.
-
Hydrate the lipid film with a buffer containing a fluorescent dye (e.g., calcein (B42510) or carboxyfluorescein) at a self-quenching concentration.
-
Form large unilamellar vesicles (LUVs) by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
Remove the unencapsulated dye by size-exclusion chromatography.
-
-
Fluorescence Measurement:
-
Dilute the liposome suspension in a cuvette with buffer.
-
Monitor the baseline fluorescence using a spectrofluorometer.
-
Add the this compound at various concentrations to the cuvette.
-
Record the increase in fluorescence over time as the dye leaks out and becomes dequenched.
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and determine the maximum fluorescence for 100% leakage.
-
-
Data Analysis: Calculate the percentage of leakage induced by the peptide at different concentrations.
Conclusion
The this compound presents a compelling mechanism of action that directly targets the physical properties of cancer cell membranes, offering a potential avenue to circumvent common drug resistance pathways. While direct comparative data in the same drug-resistant cell lines is limited, the available evidence suggests that SVS-1 and alternative peptide-based strategies, such as VDAC1-based peptides and peptide-drug conjugates, hold significant promise in the development of next-generation therapies for drug-resistant cancers. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Anticancer Peptide SVS-1: Efficacy Precedes Membrane Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid composition of the cancer cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid composition of the cancer cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Doxorubicin-peptide conjugates overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid-Centric Design of Plasma Membrane-Mimicking Nanocarriers for Targeted Chemotherapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lipid composition of the cancer cell membrane. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
In Vivo Anticancer Activity of SVS-1 Peptide: A Comparative Analysis in Mouse Models
A comprehensive evaluation of the in vivo efficacy of the SVS-1 peptide in preclinical mouse models remains a critical yet underexplored area of research. While in vitro studies have compellingly demonstrated the peptide's potent and selective anticancer activity, publicly available data from in vivo animal studies are currently lacking. This guide provides a comparative framework by examining the in vivo performance of other cationic amphipathic anticancer peptides with similar mechanisms of action, offering insights into the potential therapeutic trajectory of SVS-1 and peptides of its class.
The this compound is an 18-residue cationic peptide designed to adopt a random coil conformation in solution, rendering it inactive. However, upon encountering the negatively charged surface of cancer cell membranes, it is engineered to fold into an amphiphilic β-hairpin structure. This conformational change facilitates membrane disruption, leading to selective cancer cell death.[1][2][3][4][5] In vitro studies have confirmed the activity of SVS-1 against a variety of cancer cell lines, including A549 (lung carcinoma), KB (epidermal carcinoma), MCF-7 (breast carcinoma), and MDA-MB-436 (breast carcinoma), with low cytotoxicity observed against non-cancerous cells.[2][3][4][5]
Comparative In Vivo Efficacy of Membrane-Disrupting Anticancer Peptides
In the absence of specific in vivo data for the this compound, this guide presents data from studies on other cationic amphipathic peptides that operate through a similar membrane-disruption mechanism. These peptides serve as valuable surrogates for understanding the potential in vivo behavior of SVS-1.
One such peptide, (KLAKLAK)2, has demonstrated significant anticancer effects in preclinical mouse models.[1][4] This peptide exhibits cytotoxicity against human breast cancer and other tumor cells while leaving healthy cells largely unaffected.[1][4] In vivo studies have shown that treatment with (KLAKLAK)2 leads to slower tumor growth and prolonged survival in mouse models of breast cancer.[1]
| Peptide | Cancer Model | Mouse Strain | Dosing Regimen | Key Findings | Reference |
| (KLAKLAK)2 | Human Breast Cancer Xenograft | Nude Mice | Not Specified | Slower tumor growth, longer overall survival | [1] |
| M1-21 | Multiple Cancer Types | Mouse Models | 30 mg/kg | Inhibition of proliferation, migration, and WNT signaling; low hemolytic toxicity and immunogenicity | |
| TAT-NLS-BLBD-6 | Breast Cancer | Nude Mice and Zebrafish Models | Not Specified | Reduced breast tumor growth without toxicity | |
| AFP-derived peptides | Prostate and Breast Cancer Xenografts | Not Specified | Not Specified | Up to 60% reduction in tumor size compared to controls |
Experimental Protocols for In Vivo Anticancer Peptide Studies
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following outlines a general experimental protocol for evaluating the in vivo anticancer activity of peptides like SVS-1 in a xenograft mouse model.
1. Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer) are cultured under standard conditions.
-
Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor xenograft.
2. Tumor Implantation:
-
A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) is injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before treatment initiation.
3. Peptide Administration:
-
The peptide is dissolved in a sterile, biocompatible vehicle (e.g., saline).
-
Administration can be performed via various routes, including intravenous, intraperitoneal, or direct intratumoral injection.
-
Dosing frequency and duration will vary depending on the peptide's stability and efficacy (e.g., daily injections for 2-4 weeks).
4. Monitoring and Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (length × width²)/2.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Survival studies may also be conducted, where the endpoint is a predetermined tumor volume or the onset of clinical signs of distress.
5. Histological and Molecular Analysis:
-
Excised tumors can be processed for histological analysis (e.g., H&E staining) to assess necrosis and apoptosis.
-
Immunohistochemistry can be used to analyze the expression of relevant biomarkers.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway for membrane-disrupting peptides and a typical experimental workflow for in vivo validation.
References
- 1. Efficacy of a proapoptotic peptide towards cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive peptides for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer β-hairpin peptides: membrane-induced folding triggers activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for SVS-1 Peptide
Core Principles of Peptide Waste Management
The disposal of any research chemical, including SVS-1 peptide, must always comply with local, state, and federal regulations.[3] A foundational principle is to never discard peptides in the regular trash or pour solutions down public drains.[3] All waste generated from the handling of this compound, including contaminated personal protective equipment (PPE), vials, and solutions, should be treated as hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, it is imperative to be outfitted with the appropriate PPE. This serves as the primary barrier against accidental exposure.[3]
Recommended PPE for Handling this compound Waste:
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant disposable gloves (e.g., nitrile) | To prevent skin contact with the peptide.[3][4] |
| Eye Protection | Safety glasses or goggles | To protect against accidental splashes of peptide solutions.[3][4][5] |
| Lab Coat/Apron | Standard laboratory coat or protective gown | To protect skin and personal clothing from contamination.[3][4][5] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
-
Waste Segregation:
-
Establish a designated hazardous waste collection area within the laboratory.[3]
-
Use separate, clearly labeled hazardous waste containers for different types of waste (e.g., solid waste, liquid waste).
-
-
Solid Waste Disposal:
-
All solid materials that have come into contact with this compound should be considered contaminated. This includes:
-
Used vials and containers
-
Contaminated pipette tips
-
Used gloves, bench paper, and other disposable lab supplies
-
-
Place all solid waste into a designated, leak-proof hazardous waste container. The container should be clearly labeled with "Hazardous Waste" and a description of its contents (e.g., "Solid waste contaminated with this compound").
-
-
Liquid Waste Disposal:
-
Collect all aqueous and solvent solutions containing this compound in a dedicated, shatter-proof hazardous waste container.
-
The container must be compatible with the solvents used.
-
Clearly label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including the this compound and any solvents.
-
-
Decontamination of Work Surfaces:
-
After handling and disposing of this compound, thoroughly decontaminate all work surfaces.
-
Use an appropriate cleaning agent as determined by your institution's safety protocols.
-
-
Coordination with Institutional Safety Office:
Visualizing the Disposal Workflow
To further clarify the procedural flow of this compound disposal, the following diagrams illustrate the key decision points and actions for researchers.
Caption: Workflow for the proper disposal of this compound.
Handling Spills of this compound
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
Caption: Immediate response actions for an this compound spill.
By adhering to these general yet crucial safety protocols, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and your designated safety officer for any additional requirements.
References
Safeguarding Your Research: A Guide to Handling SVS-1 Peptide
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of SVS-1 peptide. Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment. Researchers, scientists, and drug development professionals should treat synthetic peptides like SVS-1, whose toxicological properties are not fully characterized, as potentially hazardous materials.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable when working with synthetic peptides to prevent accidental exposure.[2] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must conform to ANSI Z87.1 standards.[3] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[3] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[3] It is standard practice to wear chemical-resistant disposable gloves.[2] Change gloves immediately if they become contaminated.[2] |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing from spills.[2][3] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Recommended when weighing and handling lyophilized peptide to avoid inhalation of dust particles, which are easily aerosolized.[2][3] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[3][4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risk and ensures the integrity of your research.
Receiving and Storage
-
Equilibration: Before opening, allow the sealed container of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent moisture uptake.[5]
-
Storage of Lyophilized Peptide: For long-term storage, keep the peptide in its lyophilized form at -20°C or colder in a tightly sealed container, protected from light.[3][5]
-
Storage of Peptide in Solution: It is not recommended to store peptides in solution for extended periods. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Handling and Weighing
-
Designated Area: Conduct all handling of the this compound in a designated, well-ventilated area, preferably within a chemical fume hood, especially when working with the powdered form.[1][2]
-
Weighing: Weigh the required amount of peptide rapidly and reseal the container tightly.[6]
-
Solubilization: Refer to the manufacturer's Certificate of Analysis for the appropriate solvent. When dissolving, test a small portion of the peptide first.[5] For peptides with unknown solubility, a systematic approach based on amino acid composition is recommended.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
